ML385
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML385: A Deep Dive into its Mechanism of Action as a Covalent NRF2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various pathological conditions, including cancer, the persistent activation of NRF2 can contribute to disease progression and therapeutic resistance. This has spurred the development of NRF2 inhibitors, among which ML385 has emerged as a potent and specific small molecule antagonist. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Direct Engagement and Disruption of NRF2 Transcriptional Machinery
This compound functions as a direct inhibitor of NRF2 activity. Its primary mechanism involves binding to NRF2 and interfering with its ability to form a functional transcriptional complex, ultimately leading to the downregulation of NRF2-dependent gene expression.
Direct Binding to the NRF2 Neh1 Domain
This compound has been identified as a probe molecule that directly interacts with the NRF2 protein.[1][2] The specific binding site has been mapped to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[1][2] This domain is critical for the dimerization of NRF2 with small Maf (sMaf) proteins, a prerequisite for its binding to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.
Interference with NRF2-MAFG Complex Formation and DNA Binding
By binding to the Neh1 domain, this compound allosterically inhibits the interaction between NRF2 and its dimerization partner, MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G).[1][2][3] This disruption of the NRF2-MAFG heterodimer is a key step in this compound's inhibitory action, as this complex is essential for high-affinity binding to ARE sequences in the genome.[1][2] Consequently, this compound effectively prevents the NRF2-MAFG protein complex from binding to regulatory DNA sequences, thereby blocking the initiation of NRF2-mediated transcription.[1][2]
Cellular Effects of this compound-Mediated NRF2 Inhibition
The direct inhibition of NRF2's transcriptional activity by this compound translates into a cascade of cellular effects, impacting NRF2 protein homeostasis, localization, and the expression of its downstream targets.
Downregulation of NRF2 and its Target Genes
Treatment of cells with this compound leads to a dose- and time-dependent reduction in the expression of NRF2 itself, as NRF2 autoregulates its own transcription.[1][4] Furthermore, this compound significantly attenuates the expression of a wide array of NRF2-dependent genes involved in antioxidant defense and detoxification.[1][5] A notable example is the reduction in the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1).[4]
Inhibition of NRF2 Nuclear Translocation
In some cellular contexts, this compound has been shown to inhibit the nuclear translocation of NRF2.[6][7] Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation. Upon activation by stressors, NRF2 dissociates from KEAP1 and translocates to the nucleus. This compound can impede this nuclear accumulation, further contributing to the suppression of NRF2 signaling.[6]
Impact on Protein Stability
The effect of this compound on NRF2 protein stability can be complex. While it inhibits NRF2's transcriptional activity, an initial reduction in NRF2 levels by this compound can lead to an increase in intracellular reactive oxygen species (ROS).[4] This increase in ROS can, in turn, post-transcriptionally increase NRF2 protein stability, representing a potential feedback mechanism.[4]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. A key parameter is its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of its target by 50%.
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 | 1.9 µM | Fluorescence Polarization Assay (Inhibition of NRF2-MAFG binding to ARE-DNA) | In vitro | [1][5][8] |
| Effective Concentration | 5 µM | Inhibition of NRF2 and NQO1 expression | XDO377 cells | [4] |
| Effective Concentration | 5 µM | Reduction of NQO1 expression and phosphorylation of AKT and S6 | EBC1, LK2, MGH7 cells | [4] |
| IC50 of BKM120 (PI3K inhibitor) | 15.46 µM (alone) vs. 5.503 µM (with 5 µM this compound) | Cell Viability Assay | MGH7 cells | [4] |
| Maximum Inhibitory Concentration | 5 µM | Reduction in NRF2 transcriptional activity | A549 cells | [1] |
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization Assay for NRF2-MAFG-ARE Binding
This assay is used to quantitatively measure the ability of this compound to disrupt the binding of the NRF2-MAFG protein complex to a fluorescein-labeled ARE-DNA duplex.
Principle: The binding of the large NRF2-MAFG protein complex to the small, fluorescently labeled DNA probe causes a decrease in the tumbling rate of the probe, leading to an increase in fluorescence polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant NRF2 and MAFG proteins.
-
Fluorescein-labeled double-stranded DNA oligonucleotide containing the ARE consensus sequence.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound and a negative control (e.g., an inactive analog).
-
-
Procedure:
-
Prepare a reaction mixture containing the purified NRF2 and MAFG proteins and the fluorescein-labeled ARE-DNA probe in the assay buffer.
-
Add varying concentrations of this compound or the control compound to the reaction mixture in a multi-well plate (e.g., a black 384-well plate).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
NRF2 Transcription Factor Activity Assay
This ELISA-based assay quantifies the activation of NRF2 in nuclear extracts by measuring its binding to an immobilized oligonucleotide containing the NRF2 consensus binding site.
Principle: Nuclear extracts containing activated NRF2 are incubated in wells coated with an ARE oligonucleotide. Bound NRF2 is then detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The intensity of the color is proportional to the amount of active NRF2.
Protocol:
-
Nuclear Extraction:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate the nuclear proteins.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Add the prepared nuclear extracts to the wells of the 96-well plate pre-coated with the ARE oligonucleotide and incubate for 1 hour at room temperature.[9]
-
Wash the wells multiple times with a wash buffer to remove unbound proteins.
-
Add the primary antibody specific for NRF2 to each well and incubate for 1 hour at room temperature.[9]
-
Wash the wells again.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[9]
-
Wash the wells thoroughly.
-
Add a developing solution (e.g., TMB substrate) to each well and incubate until a color change is observed.[9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[9][10]
-
Western Blotting for NRF2 and Downstream Target Expression
Western blotting is used to detect and quantify the protein levels of NRF2 and its downstream targets in cell lysates.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-NRF2, anti-NQO1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex processes involved.
Caption: this compound mechanism of action in NRF2 inhibition.
Caption: Workflow for Fluorescence Polarization Assay.
Caption: Workflow for NRF2 Transcription Factor Activity Assay.
Conclusion
This compound is a well-characterized inhibitor of the NRF2 signaling pathway with a clear mechanism of action. By directly binding to the Neh1 domain of NRF2, it disrupts the formation of the functional NRF2-MAFG heterodimer and prevents its binding to AREs, thereby inhibiting the transcription of NRF2 target genes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of the NRF2 pathway for therapeutic purposes. The continued investigation of this compound and similar compounds holds promise for the development of novel treatments for diseases characterized by aberrant NRF2 activation.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 9. 4.8. Nrf2 Activity Assay [bio-protocol.org]
- 10. raybiotech.com [raybiotech.com]
The Role of ML385 in KEAP1-Deficient Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are a frequent event in several cancers, most notably in non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, a master regulator of the cellular antioxidant response. While NRF2 activation protects normal cells from oxidative stress, in cancer cells, its persistent activation promotes tumor growth, metabolic reprogramming, and resistance to chemotherapy and radiotherapy. This has established NRF2 as a critical therapeutic target in KEAP1-deficient cancers. ML385 is a small molecule inhibitor of NRF2 that has shown significant promise in preclinical models of these cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and a summary of the experimental data supporting its therapeutic potential.
Introduction: The KEAP1-NRF2 Pathway in Cancer
Under normal physiological conditions, KEAP1 acts as a negative regulator of NRF2. It binds to NRF2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation, thus keeping NRF2 levels low. In the presence of oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the release of NRF2. NRF2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a protective antioxidant response.
In cancers with KEAP1 mutations, this regulatory mechanism is disrupted. The non-functional KEAP1 is unable to mediate NRF2 degradation, leading to its accumulation and constitutive activation. This provides a significant survival advantage to cancer cells by upregulating genes involved in detoxification, drug efflux, and metabolic pathways that support rapid proliferation.
This compound: A Direct Inhibitor of NRF2
This compound was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2.[1][2]
Mechanism of Action
This compound directly interacts with the NRF2 protein.[1] Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][2][3] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a crucial step for the complex to bind to AREs on the DNA.[1][2][3][4] By preventing the NRF2-sMAF complex from binding to DNA, this compound effectively blocks the transcription of NRF2 target genes.[1][2][3][4]
Preclinical Efficacy of this compound in KEAP1-Deficient Cancers
Extensive preclinical studies have demonstrated the selective activity of this compound in cancer cells harboring KEAP1 mutations.
In Vitro Studies
This compound has been shown to be selectively cytotoxic to NSCLC cells with KEAP1 mutations.[1][4] For instance, H460 cells, which have a KEAP1 mutation, are more sensitive to this compound-mediated growth inhibition compared to isogenic H460 cells where wild-type KEAP1 has been knocked in.[1][5] In contrast, non-tumorigenic lung epithelial cells like BEAS2B, which have a functional KEAP1-NRF2 pathway, are resistant to the growth-inhibitory effects of this compound.[5] Treatment with this compound leads to a dose-dependent reduction in NRF2 protein levels and the expression of its downstream target genes, such as NQO1, GCLC, and HO-1.[1][4][6]
Sensitization to Chemotherapy
A key finding is the ability of this compound to sensitize KEAP1-deficient cancer cells to standard chemotherapeutic agents.[1][7] In clonogenic assays, the combination of this compound with platinum-based drugs (e.g., carboplatin), taxanes (e.g., paclitaxel), and anthracyclines (e.g., doxorubicin) results in a substantial enhancement of cytotoxicity compared to single-agent treatment.[1][2][3] This effect is, at least in part, due to the this compound-mediated inhibition of NRF2-dependent drug detoxification pathways, leading to increased intracellular drug accumulation.[1] For example, in vivo studies showed approximately two-fold higher platinum levels in tumors treated with a combination of this compound and carboplatin.[1]
In Vivo Studies
In subcutaneous xenograft models of NSCLC using KEAP1-mutant cell lines like A549 and H460, this compound has demonstrated significant anti-tumor activity, both as a single agent and in combination with carboplatin.[1][2] The combination therapy led to a significant reduction in tumor volume and weight compared to either treatment alone.[1]
Impact on Other Signaling Pathways
Recent studies have revealed that the effects of NRF2 are not limited to the antioxidant response. In lung squamous cell carcinoma (LUSC), NRF2 activation has been shown to promote PI3K-mTOR signaling.[7][8] this compound-mediated inhibition of NRF2 leads to a reduction in PI3K-mTOR signaling.[8] This occurs through at least two mechanisms: a decrease in AKT phosphorylation and a reduction in RagD protein expression, which in turn diminishes the recruitment of mTOR to lysosomes.[7][8] Consequently, this compound can potentiate the anti-growth effects of PI3K inhibitors like BKM120.[7][8]
Quantitative Data Summary
| Cell Line | Cancer Type | KEAP1/NRF2 Status | Assay | This compound Concentration/Effect | Reference |
| A549 | NSCLC | KEAP1 mutant | NRF2 transcriptional activity | Max inhibition at 5 µM | [1] |
| A549 | NSCLC | KEAP1 mutant | NRF2 protein levels | Dose-dependent reduction | [6] |
| H460 | NSCLC | KEAP1 mutant | Clonogenic assay | More sensitive than H460-KEAP1 WT | [1][5] |
| EBC1 | Squamous lung cancer | NRF2 gain-of-function mutation | Gene expression | Dose-dependent reduction of NRF2 and downstream genes | [1] |
| MGH7 | LUSC | - | Cell viability | IC50 of BKM120 reduced from 15.46 µM to 5.503 µM with 5 µM this compound | [8] |
| A549 Xenograft | NSCLC | KEAP1 mutant | In vivo tumor growth | Significant anti-tumor activity alone and with carboplatin | [1] |
| H460 Xenograft | NSCLC | KEAP1 mutant | In vivo tumor growth | Significant anti-tumor activity alone and with carboplatin | [1] |
Experimental Protocols
Cell Culture
A549 and H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. BEAS2B cells are maintained in DMEM with the same supplements. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
Cells are treated with this compound at various concentrations for specified times. Whole-cell lysates are prepared using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene like GAPDH.
Clonogenic Assay
Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well). The following day, cells are treated with this compound, a chemotherapeutic agent, or a combination of both. After 72 hours, the drug-containing medium is replaced with fresh medium. Cells are allowed to grow for 8-10 days until visible colonies are formed. Colonies are then fixed with methanol and stained with crystal violet. The number of colonies is counted.
Fluorescence Polarization Assay
To assess the disruption of the NRF2-MAFG-ARE complex, a fluorescein-labeled ARE-DNA duplex is used. The NRF2-MAFG protein complex is incubated with the labeled DNA, and the polarization of the fluorescence is measured. The addition of this compound, which disrupts this complex, leads to a dose-dependent decrease in anisotropy. The IC50 is determined as the concentration of this compound that causes a 50% reduction in the binding of the NRF2-MAFG complex to the ARE-DNA.[1]
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ML385 as a Chemical Probe for NRF2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear Factor Erythroid 2-related factor 2 (NRF2) signaling pathway. It is intended to serve as a detailed resource, summarizing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization.
Introduction to NRF2 Signaling and the Role of this compound
The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. Upon exposure to stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of over 200 cytoprotective genes by binding to the Antioxidant Response Element (ARE).
In various pathological conditions, particularly in cancer, constitutive activation of the NRF2 pathway—often through mutations in KEAP1 or NRF2 itself—confers a survival advantage to tumor cells and is a major driver of resistance to chemotherapy and radiotherapy.[1][2] This has made the targeted inhibition of NRF2 a compelling therapeutic strategy. This compound was identified through a quantitative high-throughput screen of approximately 400,000 small molecules as a novel and specific NRF2 inhibitor.[2][3] It serves as a valuable chemical probe to study the consequences of NRF2 inhibition and to explore its therapeutic potential, especially in sensitizing cancer cells to conventional treatments.[1][4]
Mechanism of Action
This compound functions as a direct inhibitor of NRF2.[4] Its mechanism does not involve modulating the upstream regulator KEAP1 but rather targets NRF2 itself.
-
Direct Binding: this compound directly binds to the Neh1 domain of NRF2.[1][4][5][6] The Neh1 domain is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) region responsible for NRF2's dimerization with small Maf (sMaf) proteins and its subsequent binding to DNA.[3][4][7]
-
Inhibition of DNA Binding: By occupying the Neh1 domain, this compound interferes with the formation of the functional NRF2-MAFG protein complex and prevents it from binding to the ARE sequences in the promoter regions of its target genes.[1][2][4]
-
Transcriptional Repression: This blockade of DNA binding leads to a dose- and time-dependent reduction in the transcriptional activity of NRF2, resulting in decreased expression of its downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[3][4][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound, providing a clear reference for its potency and experimental application.
| Parameter | Value | Context | Source(s) |
| IC₅₀ | 1.9 µM | Inhibition of NRF2-MAFG complex binding to ARE-DNA in a fluorescence polarization assay. | [5][6][9][10][11] |
| Effective Cellular Concentration | ~5 µM | Concentration for maximum dose-dependent inhibition of NRF2 transcriptional activity in A549 lung cancer cells. | [4][12] |
| Cellular Treatment Time | 48 - 72 hours | Time required to observe a maximal decrease in NRF2 target gene expression and transcriptional activity in A549 cells. | [4][12] |
| In Vivo Dosage | 30 mg/kg (I.P.) | Dosage used in mouse xenograft models (A549 and H460 cells) to demonstrate anti-tumor activity. | [10][11] |
| Pharmacokinetics (Mice) | t₁/₂ = 2.82 hours | Half-life of this compound in CD-1 mice after intraperitoneal (IP) injection. | [4][10] |
Visualizing the Molecular and Experimental Framework
To clarify the complex interactions and workflows, the following diagrams have been generated using Graphviz.
Caption: The KEAP1-NRF2 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the characterization of this compound as an NRF2 inhibitor.
Caption: Logical cascade of this compound's action leading to chemosensitization.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.
This biochemical assay quantitatively measures the ability of this compound to disrupt the binding of the NRF2/MAFG complex to its DNA target.[4]
-
Objective: To determine the IC₅₀ of this compound for the inhibition of NRF2-MAFG-ARE complex formation.
-
Reagents:
-
Recombinant human NRF2 protein (specifically the DNA-binding domain).
-
Recombinant human MAFG protein.
-
Fluorescein-labeled DNA duplex containing the ARE sequence.
-
Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
This compound and vehicle control (DMSO).
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
In a 384-well, low-volume, black plate, add the NRF2 and MAFG proteins.
-
Add the this compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Add the fluorescein-labeled ARE-DNA probe to all wells.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader. A decrease in polarization (anisotropy) indicates the dissociation of the protein-DNA complex.[4]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
This assay confirms the direct physical interaction between this compound and the specific Neh1 domain of NRF2.[4]
-
Objective: To verify that this compound binds directly to the Neh1 domain of the NRF2 protein.
-
Reagents:
-
Biotinylated this compound analogue (AB-ML385) or His-tagged NRF2 protein domains.
-
Recombinant NRF2 proteins: full-length, Neh1 domain only, and NRF2 lacking the Neh1 domain (ΔNeh1).
-
Streptavidin-agarose beads (for AB-ML385) or Ni-NTA agarose beads (for His-tagged proteins).
-
Lysis/Binding Buffer.
-
Wash Buffer.
-
SDS-PAGE and Western blot reagents, including anti-NRF2 or anti-His-tag antibody.
-
-
Protocol:
-
Incubate the recombinant NRF2 proteins (full-length, Neh1, ΔNeh1) with the affinity beads (e.g., Ni-NTA beads for His-tagged proteins) in binding buffer for 1-2 hours at 4°C.
-
Add this compound or a biotinylated analogue to the protein-bead mixture and incubate for an additional 1-2 hours.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high imidazole concentration for Ni-NTA) or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with an antibody against NRF2 or the protein tag.
-
A positive signal in the lanes corresponding to full-length NRF2 and the Neh1 domain, but not in the ΔNeh1 lane, confirms that this compound binding is dependent on the Neh1 domain.[4][13]
-
This cellular assay measures changes in the mRNA levels of NRF2 and its downstream targets following this compound treatment.
-
Objective: To quantify the effect of this compound on the expression of NRF2-regulated genes.
-
Protocol:
-
Culture cells (e.g., A549 non-small cell lung cancer cells, known for KEAP1 mutation) in 6-well plates.[4]
-
Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for specified time points (e.g., 48 or 72 hours).[4]
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix (e.g., SYBR Green) and primers specific for NRF2, NQO1, GCLC, HMOX1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated controls.
-
This functional assay assesses the long-term survival of cells and is used to determine if this compound can sensitize cancer cells to chemotherapeutic agents.[4]
-
Objective: To evaluate the ability of this compound to enhance the cytotoxicity of chemotherapy drugs.
-
Protocol:
-
Seed cells (e.g., A549, H460) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with four conditions: vehicle, this compound alone, a chemotherapeutic agent (e.g., carboplatin) alone, and the combination of this compound and the chemotherapeutic agent.[4]
-
Incubate for 72 hours.
-
Remove the treatment media and replace it with fresh, drug-free growth medium.
-
Allow the cells to grow for an additional 8-10 days, until visible colonies are formed.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Wash the plates, allow them to dry, and count the number of colonies (typically >50 cells). A significant reduction in colony number in the combination treatment group compared to single-agent groups indicates a synergistic or sensitizing effect.[4]
-
Conclusion
This compound is a well-characterized and specific chemical probe for the direct inhibition of NRF2. Its defined mechanism of action, which involves binding to the NRF2-Neh1 domain and blocking DNA interaction, makes it an invaluable tool for investigating the biological roles of the NRF2 pathway.[1][4][5] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in studies aimed at understanding NRF2 signaling and developing novel strategies to overcome therapeutic resistance in cancer and other diseases.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
The NRF2 Inhibitor ML385: A Technical Guide to its Effects on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of cellular antioxidant and detoxification responses. Under normal physiological conditions, NRF2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the subsequent activation of a battery of cytoprotective genes. While activation of the NRF2 pathway is generally considered protective, its aberrant and constitutive activation has been implicated in the progression of various cancers and the development of chemoresistance.[1]
ML385 is a small molecule inhibitor that directly targets NRF2, preventing its binding to DNA and subsequent transcriptional activity.[2] This technical guide provides an in-depth overview of the effects of this compound on the downstream targets of NRF2, compiling quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions by binding to the Neh1 domain of NRF2, which is responsible for its dimerization with small Maf proteins (sMafs) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By occupying this domain, this compound effectively blocks the transcriptional activity of NRF2, leading to a downregulation of its downstream targets.[2]
Quantitative Effects of this compound on NRF2 Downstream Targets
The inhibitory effect of this compound on NRF2 signaling has been quantified across various studies, demonstrating a dose- and time-dependent reduction in the expression and activity of key downstream target genes.
Effects on Gene Expression
Treatment of cancer cell lines with this compound leads to a significant reduction in the mRNA levels of canonical NRF2 target genes.
| Cell Line | Target Gene | This compound Concentration (µM) | Time (hours) | Fold Change/Percent Inhibition | Reference |
| A549 (NSCLC) | NRF2 | 5 | 12 | ~0.8-fold | [3] |
| A549 (NSCLC) | NRF2 | 5 | 24 | ~0.6-fold | [3] |
| A549 (NSCLC) | NRF2 | 5 | 48 | ~0.4-fold | [3] |
| A549 (NSCLC) | NRF2 | 5 | 72 | ~0.2-fold | [3] |
| A549 (NSCLC) | NQO1 | 5 | 12 | ~0.7-fold | [3] |
| A549 (NSCLC) | NQO1 | 5 | 24 | ~0.5-fold | [3] |
| A549 (NSCLC) | NQO1 | 5 | 48 | ~0.3-fold | [3] |
| A549 (NSCLC) | NQO1 | 5 | 72 | ~0.2-fold | [3] |
| A549 (NSCLC) | HMOX1 | 5 | 12 | ~0.6-fold | [3] |
| A549 (NSCLC) | HMOX1 | 5 | 24 | ~0.4-fold | [3] |
| A549 (NSCLC) | HMOX1 | 5 | 48 | ~0.2-fold | [3] |
| A549 (NSCLC) | HMOX1 | 5 | 72 | ~0.1-fold | [3] |
| A549 (NSCLC) | GCLC | 5 | 48 | Significant Reduction | [3] |
| A549 (NSCLC) | GCLM | 5 | 48 | Significant Reduction | [3] |
| A549 (NSCLC) | SLC7A11 | 5 | 48 | Significant Reduction | [3] |
| A549 (NSCLC) | TXN | 5 | 48 | Significant Reduction | [3] |
| A549 (NSCLC) | G6PD | 5 | 48 | Significant Reduction | [3] |
| PC12 | NQO1 | 5 | - | Significant Reduction | [1] |
| PC12 | HO-1 | 5 | - | Significant Reduction | [1] |
| HL-60/DR | HMOX2 | 5 | 24 | ~1.5-fold increase (in combination with doxorubicin) | [4] |
| HL-60/DR | GSS | 5 | 24 | No significant change | [4] |
| H1299 & H520 | HO-1 | - | - | Downregulated | [5] |
| H1299 & H520 | GCLC | - | - | Downregulated | [5] |
Effects on Protein Expression
Consistent with the reduction in mRNA levels, this compound treatment also decreases the protein levels of NRF2 and its downstream targets.
| Cell Line | Target Protein | This compound Concentration (µM) | Time (hours) | Method | Observed Effect | Reference |
| A549 (NSCLC) | NRF2 | 5 | 24 | Western Blot | Significant Reduction | [3] |
| A549 (NSCLC) | NRF2 | 5 | 48 | Western Blot | Further Reduction | [3] |
| FaDu & YD9 (HNSCC) | NRF2 | - | - | Western Blot | Significant Reduction | [6] |
| FaDu & YD9 (HNSCC) | HO-1 | - | - | Western Blot | Significant Reduction | [6] |
| PC12 | NRF2 | 5 | - | Western Blot | Significant Reduction | [1] |
| PC12 | NQO1 | 5 | - | Western Blot | Significant Reduction | [1] |
| PC12 | HO-1 | 5 | - | Western Blot | Significant Reduction | [1] |
| HL-60/DR | NRF2 | 5-50 | 24 | Western Blot | No significant change | [4] |
| HL-60/DR | KEAP1 | 5-50 | 24 | Western Blot | Systematic Reduction | [4] |
Effects on Enzyme Activity and Cell Viability
The inhibition of NRF2's downstream targets by this compound translates to functional changes, including reduced antioxidant enzyme activity and decreased cancer cell viability.
| Assay Type | Cell Line | This compound Concentration (µM) | Time (hours) | Observed Effect | Reference |
| NQO1 Activity | A549 (NSCLC) | 5 | 72 | ~50% reduction | [2] |
| Total Antioxidant Capacity | A549 (NSCLC) | 5 | 72 | Significant Reduction | [2] |
| Reduced Glutathione Levels | A549 (NSCLC) | 5 | 72 | Significant Reduction | [2] |
| Cell Viability (IC50) | NRF2-addicted cancer cell lines | 1.9 | - | - | [7] |
| Cell Viability (IC50) | FaDu (HNSCC) | ~10-20 | 48 | Dose-dependent decrease | [6] |
| Cell Viability (IC50) | YD9 (HNSCC) | ~5-10 | 48 | Dose-dependent decrease | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
Objective: To quantify the mRNA expression levels of NRF2 and its downstream target genes (e.g., NQO1, HMOX1, GCLC, GCLM, G6PD, TXN) following this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for desired time points.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting for NRF2 and Downstream Target Protein Levels
Objective: To determine the protein expression levels of NRF2 and its downstream targets (e.g., HO-1, NQO1) after this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for NRF2, HO-1, NQO1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse them in lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
NQO1 Activity Assay
Objective: To measure the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key downstream target of NRF2.
Materials:
-
This compound
-
Cell culture reagents
-
Cell lysis buffer
-
Reaction buffer containing FAD, G6P, and NADP+
-
Menadione (substrate)
-
Cytochrome c
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound and prepare cell lysates.
-
Reaction Setup: In a 96-well plate, add cell lysate to the reaction buffer.
-
Initiate Reaction: Add menadione to initiate the reaction.
-
Measurement: Measure the reduction of cytochrome c at 550 nm over time using a microplate reader.
-
Calculation: Calculate NQO1 activity based on the rate of cytochrome c reduction and normalize to the total protein concentration.
Glutathione Reductase (GSR) Activity Assay
Objective: To measure the activity of glutathione reductase, an enzyme involved in maintaining the cellular pool of reduced glutathione (GSH).
Protocol: The activity of glutathione reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.[8][9][10][11]
Materials:
-
Cell or tissue homogenates
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA)
-
NADPH
-
Oxidized glutathione (GSSG)
-
Spectrophotometer
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and NADPH.
-
Assay: Add the sample to the reaction mixture and incubate. Initiate the reaction by adding GSSG.
-
Measurement: Monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculation: Calculate the enzyme activity based on the rate of decrease in absorbance, using the molar extinction coefficient of NADPH.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's effects.
NRF2-KEAP1 Signaling Pathway
Under basal conditions, two molecules of KEAP1 bind to one molecule of NRF2, leading to its ubiquitination and subsequent degradation by the proteasome. Oxidative stress modifies key cysteine residues on KEAP1, causing a conformational change that disrupts the KEAP1-NRF2 interaction. This allows NRF2 to translocate to the nucleus, heterodimerize with sMaf proteins, and bind to the ARE, initiating the transcription of its target genes. This compound directly interferes with the ability of the NRF2-sMaf heterodimer to bind to the ARE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. researchgate.net [researchgate.net]
The Structural Basis of ML385's Interaction with NRF2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various pathological conditions, including cancer, the constitutive activation of the NRF2 pathway can promote cell survival and contribute to therapeutic resistance. This has led to the development of NRF2 inhibitors as potential therapeutic agents. ML385 is a novel and specific small molecule inhibitor of NRF2 that has shown promise in sensitizing cancer cells to chemotherapy.[1][2] This technical guide provides an in-depth analysis of the structural basis of the this compound-NRF2 interaction, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate this interaction.
Mechanism of Action: Direct Binding and Transcriptional Inhibition
This compound exerts its inhibitory effect through direct interaction with the NRF2 protein.[1] This binding event prevents the formation of the functional NRF2-MAFG heterodimer, which is essential for its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] By interfering with DNA binding, this compound effectively blocks the transcriptional activation of NRF2-dependent genes, thereby attenuating the cellular antioxidant response.[1][4]
The specific binding site of this compound has been identified as the Neh1 domain of NRF2.[1][5] The Neh1 domain, also known as the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain, is responsible for both DNA binding and dimerization with small Maf proteins.[1][3] The interaction of this compound with this critical domain sterically hinders the association of the NRF2-MAFG complex with the ARE, leading to a dose-dependent reduction in NRF2 transcriptional activity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction between this compound and NRF2.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NRF2 Inhibition) | 1.9 µM | - | [6] |
| Maximum Inhibitory Concentration | 5 µM | A549 Cells | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
NRF2-KEAP1 Signaling Pathway and this compound Inhibition
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating this compound-NRF2 Interaction
Caption: Key experimental workflows to study the this compound-NRF2 interaction.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the this compound-NRF2 interaction.
Nickel Affinity Pull-Down Assay
This assay is used to demonstrate the direct binding of this compound to the NRF2 protein.[5]
Objective: To determine if biotin-labeled this compound (AB-ML385) directly interacts with purified, histidine-tagged NRF2 protein.
Methodology:
-
Protein Immobilization: Purified histidine-tagged full-length NRF2 protein, or specific domains like Neh1, are incubated with Ni-NTA (Nickel-Nitriloacetic Acid) agarose beads.
-
Binding: The beads are then incubated with AB-ML385. To demonstrate specificity, a competition experiment is performed by co-incubating with an excess of unlabeled this compound. An inactive biotin-labeled analog (IB-ML385) is used as a negative control.[5]
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binders.
-
Elution and Detection: The bound proteins are eluted from the beads. The presence of AB-ML385 in the eluate is detected by western blotting using an antibody against biotin. The presence of the NRF2 protein is confirmed using an anti-His tag antibody.
Fluorescence Polarization Assay
This assay quantitatively measures the inhibition of the NRF2-MAFG complex binding to DNA by this compound.
Objective: To determine the IC50 value of this compound for the disruption of the NRF2-MAFG-ARE interaction.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified NRF2 and MAFG proteins and a fluorescein-labeled DNA probe corresponding to the ARE sequence.
-
This compound Titration: Increasing concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Measurement: The fluorescence polarization of the solution is measured. When the small, fluorescently labeled ARE probe is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large NRF2-MAFG complex, its tumbling slows, leading to an increase in polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing this compound concentration is used to calculate the IC50 value.
Real-Time Reverse Transcription PCR (RT-PCR)
This technique is used to quantify the changes in the expression of NRF2 target genes upon treatment with this compound.[1]
Objective: To measure the mRNA levels of NRF2 and its downstream target genes (e.g., NQO1, GCLC) in cells treated with this compound.
Methodology:
-
Cell Treatment: Cancer cell lines with activated NRF2 signaling (e.g., A549 with KEAP1 mutation) are treated with various concentrations of this compound for specific time periods (e.g., 48 or 72 hours).[1]
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR with primers specific for NRF2 and its target genes. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of NRF2 target genes indicates successful inhibition of NRF2 transcriptional activity.[1]
Clonogenic Assay
This assay assesses the long-term effect of this compound on the survival and proliferation of cancer cells.[1]
Objective: To determine if this compound can sensitize cancer cells to chemotherapeutic agents.
Methodology:
-
Cell Seeding: A low density of cancer cells is seeded in culture plates.
-
Treatment: The cells are treated with this compound alone, a chemotherapeutic agent (e.g., carboplatin) alone, or a combination of both.
-
Incubation: The cells are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks).
-
Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group. A significant reduction in colony formation in the combination treatment group compared to the single-agent groups indicates sensitization.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancers with aberrant NRF2 activation. Its direct interaction with the Neh1 domain of NRF2 provides a clear structural basis for its inhibitory activity. The methodologies outlined in this guide have been instrumental in characterizing this interaction and establishing this compound as a valuable tool for both basic research and preclinical drug development. Further investigation into the precise molecular contacts between this compound and the NRF2 Neh1 domain could pave the way for the design of even more potent and selective second-generation NRF2 inhibitors.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
ML385: A Comprehensive Technical Guide to its Role in Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML385 is a potent and specific small-molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By binding to Nrf2, this compound prevents its interaction with the Antioxidant Response Element (ARE) in the promoter region of its target genes. This inhibition disrupts the cellular defense mechanism against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating cellular redox homeostasis. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Cellular redox homeostasis is a tightly regulated process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a critical component of this system. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of cytoprotective genes. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis and transport, like glutamate-cysteine ligase catalytic subunit (GCLC) and the cystine/glutamate antiporter SLC7A11.
In certain pathological conditions, such as cancer, the Nrf2 pathway can be constitutively activated, providing a survival advantage to tumor cells by protecting them from oxidative stress induced by chemotherapy and radiotherapy. Therefore, inhibition of Nrf2 has emerged as a promising therapeutic strategy to sensitize cancer cells to treatment. This compound was identified as a specific inhibitor of Nrf2, offering a valuable tool for both basic research and drug development.
Mechanism of Action of this compound
This compound directly binds to the Neh1 domain of Nrf2, which is the region responsible for its dimerization with small Maf proteins (sMafs) and subsequent binding to the ARE. This interaction physically blocks the Nrf2-ARE binding, thereby inhibiting the transcription of Nrf2-dependent genes. The inhibition of these antioxidant and cytoprotective genes by this compound leads to a disruption of cellular redox balance, characterized by:
-
Increased Reactive Oxygen Species (ROS): By downregulating antioxidant enzymes, this compound treatment leads to an accumulation of intracellular ROS.
-
Depletion of Glutathione (GSH): Inhibition of GCLC and SLC7A11 expression reduces the synthesis and availability of GSH, a major cellular antioxidant.
-
Induction of Lipid Peroxidation: The excess ROS and depleted GSH levels result in increased oxidative damage to lipids, a hallmark of ferroptosis.
-
Sensitization to Ferroptosis: By creating a pro-oxidant environment and inhibiting key anti-ferroptotic proteins like GPX4 (a downstream target of Nrf2), this compound sensitizes cells to ferroptosis.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.9 | Nrf2 transcriptional activity | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~5 (at 48h) | Cell Viability | [2] |
| YD9 | Head and Neck Squamous Cell Carcinoma | ~10 (at 72h) | Cell Viability | [2] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 5 | Cell Proliferation | [3] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | 10 | Cell Proliferation | [3] |
| HTLV-1 infected T-cells | Adult T-cell Leukemia | Not specified | Cell Proliferation | [4] |
Table 2: Dose-Dependent Effects of this compound on Nrf2 Target Gene and Protein Expression
| Cell Line | Target | Treatment Condition | Fold Change (vs. Control) | Method | Reference |
| A549 | Nrf2 (protein) | 5 µM this compound for 48h | Decrease | Western Blot | [1] |
| A549 | NQO1 (activity) | 5 µM this compound | Significant decrease | Enzyme Activity Assay | [1] |
| A549 | GSH (levels) | 5 µM this compound | Significant decrease | Glutathione Assay | [1] |
| HCE-2 | Nrf2 (protein) | 10 µM this compound for 24h | Significant reduction | Western Blot | [5] |
| HCE-2 | GPX4 (mRNA) | 10 µM this compound for 24h | Significant reduction | RT-qPCR | [5] |
| HCE-2 | NQO1 (mRNA) | 10 µM this compound for 24h | Significant reduction | RT-qPCR | [5] |
| PC12 | SRX1, NQO1, HO-1 (mRNA) | 5 µM this compound | Inhibition of LPS-induced increase | RT-qPCR | [6] |
| PC12 | Nrf2, NQO1, HO-1, SRX1 (protein) | 5 µM this compound | Inhibition of LPS-induced increase | Western Blot | [6] |
| MGH7 | Nrf2 (protein) | 5 µM this compound | Inhibition | Western Blot | [7] |
| EBC1 | NQO1 (protein) | 5 µM this compound for 48h | Reduction | Western Blot | [7] |
Table 3: Effects of this compound on Cell Viability and In Vivo Tumor Growth
| Cell Line/Model | Treatment | Effect | Reference |
| FaDu and YD9 | This compound (dose- and time-dependent) | Decreased cell viability | [2] |
| MGH7 | This compound (up to 10 µM for 72h) | No significant cytotoxicity | [7] |
| HTLV-1 infected T-cells | This compound | Decreased cell proliferation and survival | [4] |
| A549 Xenograft | This compound (in vivo) | Sensitized tumors to carboplatin therapy | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to determine the protein expression levels of Nrf2 and its downstream targets.
Materials:
-
Cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000 for many common antibodies) overnight at 4°C.[8][9][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of Nrf2 target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (see Table 4 for examples)
-
RT-qPCR instrument
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction on an RT-qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).
Table 4: Example Primer Sequences for Human Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Nrf2 (NFE2L2) | TCAGCGACGGAAAGAGTATGA | CCACTGGTTTCTGACTGGTTG |
| HO-1 (HMOX1) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| NQO1 | AGATGATTGGGCAAGTCGGT | TCCAGACGGTTTCCAGACCT |
| GCLC | AATGAAGGGCTACACGCAGTC | GCTTTGAATTCACCCTCTCTCC |
| SLC7A11 | TCTGCAGGAGCTGGGTATGA | GGCAACAAAAGCAAGGTAGAGC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Measurement of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% TBA in 50% acetic acid)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standard
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize cells or tissues in a suitable buffer containing BHT.
-
Precipitate proteins with TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[11][12]
-
Cool the samples on ice and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 530/550 nm.[11]
-
Calculate the MDA concentration based on a standard curve generated with an MDA standard.
Measurement of Glutathione (GSH) Levels
This protocol uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify GSH.
Materials:
-
Cell lysates
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
Phosphate buffer
-
GSH standard
-
Microplate reader
Procedure:
-
Lyse cells in a suitable buffer and deproteinize the lysate (e.g., with metaphosphoric acid).
-
In a 96-well plate, add the sample or GSH standard.
-
Add a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the rate of color change at 412 nm in a microplate reader. The rate is proportional to the GSH concentration.
-
Calculate the GSH concentration in the samples by comparing the reaction rates to a GSH standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving this compound.
Keap1-Nrf2 Signaling Pathway and Inhibition by this compound
Caption: Keap1-Nrf2 pathway and this compound inhibition.
Experimental Workflow for Assessing this compound's Effect on Redox Homeostasis
Caption: Workflow for this compound cellular analysis.
Logical Relationship of this compound's Pro-Ferroptotic Effect
Caption: this compound's induction of ferroptosis.
Conclusion
This compound serves as an invaluable chemical probe for dissecting the intricate role of the Nrf2 signaling pathway in cellular redox homeostasis and disease. Its specificity and potency make it a powerful tool for inducing oxidative stress and ferroptosis in a controlled manner. This technical guide provides a centralized resource for researchers, consolidating key quantitative data and detailed experimental protocols to facilitate further investigation into the therapeutic potential of Nrf2 inhibition. As our understanding of the complex interplay between redox signaling and various pathologies deepens, the utility of well-characterized inhibitors like this compound will undoubtedly continue to grow, paving the way for novel therapeutic strategies in cancer and other diseases characterized by aberrant Nrf2 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. NRF2, NFE2L2 antibody (80593-1-PBS) | Proteintech [ptglab.com]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 12. researchgate.net [researchgate.net]
ML385's Impact on PI3K-mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of ML385, a known NRF2 inhibitor, on the critical PI3K-mTOR signaling pathway. The following sections detail the molecular interactions, present key quantitative data, outline experimental methodologies, and provide visual representations of the underlying biological processes.
Core Mechanism of Action
This compound exerts its influence on the PI3K-mTOR pathway primarily through its established role as an inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] Research in lung squamous cell carcinoma (LUSC) has demonstrated that the downregulation of NRF2 signaling, either through shRNA or treatment with this compound, leads to a reduction in PI3K-mTOR signaling.[3][4][5]
The inhibitory effect of this compound on this pathway appears to be multifaceted. Evidence suggests two potential mechanisms are at play. Firstly, NRF2 activity promotes the phosphorylation of AKT, a key upstream kinase in the pathway. By inhibiting NRF2, this compound leads to decreased AKT phosphorylation. Secondly, NRF2 acts downstream of AKT to increase the expression of RagD protein. RagD is essential for the recruitment of mTOR to lysosomes, a critical step for its activation. This compound-mediated inhibition of NRF2 leads to reduced RagD expression and consequently, diminished recruitment of mTOR to the lysosome, thereby suppressing mTORC1 activity.[2][3][4][5] This dual-pronged impact makes this compound a potent modulator of the PI3K-mTOR cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
| Compound | Target | IC50 Value | Cell Line | Reference |
| This compound | NRF2 | 1.9 µM | Non-small cell lung cancer (NSCLC) | [1] |
| Treatment | Cell Line | BKM120 IC50 | Fold Change | Reference |
| BKM120 alone | MGH7 (LUSC) | 15.46 µM | - | [3] |
| BKM120 + 5 µM this compound | MGH7 (LUSC) | 5.503 µM | 2.8-fold decrease | [3] |
| Cell Line | Treatment | Effect | Reference |
| FaDu (HNSCC) | Cisplatin | IC50: 24.99 µM | [6] |
| YD9 (HNSCC) | Cisplatin | IC50: 8.68 µM | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed.
Caption: PI3K-mTOR signaling pathway and points of this compound intervention.
Caption: A generalized workflow for Western blot analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the PI3K-mTOR pathway.
Western Blotting for PI3K-mTOR Pathway Proteins
This protocol is for the detection and quantification of key proteins and their phosphorylated forms within the PI3K/AKT/mTOR signaling cascade.
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Denature 25-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) or PBS with Tween-20 (PBST) for 1-2 hours at room temperature.[7][8]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PI3K, AKT, p-AKT, mTOR, p-mTOR, RagD, NRF2, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[7][8] Recommended dilutions are typically 1:1000.
-
Wash the membrane three to five times with TBST/PBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:2000 to 1:3000) for 1-2 hours at room temperature.[7][8][9]
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[7]
-
Capture the chemiluminescent signal using a gel imaging system.
-
Perform densitometric analysis of the protein bands using software such as ImageJ to quantify protein expression levels relative to the loading control.[7][9]
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound alone or in combination with other inhibitors.
1. Cell Seeding:
-
Seed cells (e.g., 4 x 10³) in a 96-well plate and allow them to adhere for 24 hours.[3]
2. Drug Treatment:
-
Treat the cells with a range of concentrations of the test compound(s) (e.g., this compound, BKM120, or a combination).
-
Incubate the cells for a specified period, typically 72 hours.[3]
3. Viability Measurement:
-
Add a cell viability reagent such as CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[3]
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Plot the cell viability data against the drug concentrations to generate dose-response curves.
-
Calculate the IC50 values (the concentration of a drug that gives half-maximal inhibitory response).
Clonogenic Assay
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.
1. Cell Seeding:
-
Seed a low density of cells in a 6-well plate.
2. Treatment:
-
Treat the cells with the compound(s) of interest.
3. Incubation:
-
Incubate the plates for a period sufficient for colony formation (typically 1-2 weeks), replacing the media with fresh media containing the treatment as needed.
4. Colony Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol.
-
Stain the colonies with a staining solution like crystal violet.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as containing >50 cells).
Conclusion
This compound demonstrates a significant inhibitory effect on the PI3K-mTOR signaling pathway, primarily through its action against NRF2. This leads to reduced AKT phosphorylation and decreased mTORC1 activity via the downregulation of RagD. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target this critical cancer-related pathway. The synergistic effect of this compound with PI3K inhibitors suggests a promising avenue for future therapeutic strategies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. glpbio.com [glpbio.com]
- 3. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist this compound inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 7. Detection of the expression of proteins relevant to the PI3K/Akt/mTOR signaling pathway via western blotting [bio-protocol.org]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 9. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
The NRF2 Inhibitor ML385: A Technical Guide to Its Role in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response and plays a pivotal role in protecting cells from ferroptosis. ML385, a specific inhibitor of NRF2, has garnered significant attention as a chemical probe to investigate the mechanisms of ferroptosis and as a potential therapeutic agent to sensitize cancer cells to this form of cell death. This technical guide provides an in-depth exploration of the connection between this compound and ferroptosis, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from key research findings.
Introduction to Ferroptosis and the NRF2 Pathway
Ferroptosis is a unique form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necroptosis. The central event in ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.
The Keap1-NRF2 pathway is a crucial cellular defense mechanism against oxidative stress.[2] Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating a battery of antioxidant and cytoprotective enzymes.[3][4]
Several key NRF2 target genes are directly involved in the suppression of ferroptosis:
-
Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of glutathione (GSH).[3][5]
-
Glutathione Peroxidase 4 (GPX4): A selenoenzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby directly detoxifying the lipid ROS that drive ferroptosis.[4][5]
-
Ferritin Heavy Chain 1 (FTH1) and Ferritin Light Chain (FTL): Subunits of the iron storage protein ferritin, which sequesters intracellular iron, preventing its participation in the Fenton reaction that generates ROS.[5]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals and subsequent ROS production.[3]
This compound: A Specific Inhibitor of NRF2
This compound is a small molecule that has been identified as a potent and specific inhibitor of NRF2 activity.[6] It has an IC50 of 1.9 μM for the inhibition of NRF2.[6][7] this compound is thought to bind to the Neh1 domain of NRF2, which is responsible for DNA binding, thereby preventing the transcription of NRF2 target genes.[2] By inhibiting NRF2, this compound effectively dismantles the primary cellular defense against oxidative stress, rendering cells more susceptible to ferroptosis-inducing stimuli.
The Connection: this compound Promotes Ferroptosis by Inhibiting the NRF2 Pathway
The primary mechanism by which this compound promotes ferroptosis is through the inhibition of the NRF2-mediated antioxidant response. By blocking the transcriptional activity of NRF2, this compound leads to the downregulation of key anti-ferroptotic proteins.[5]
A critical axis in this process is the NRF2-SLC7A11-GPX4 pathway.[8] Inhibition of NRF2 by this compound reduces the expression of SLC7A11, leading to decreased cystine uptake and subsequently diminished intracellular levels of the antioxidant glutathione (GSH).[8] The reduction in GSH, in turn, compromises the activity of GPX4, the central enzyme responsible for detoxifying lipid peroxides. The resulting accumulation of lipid ROS overwhelms the cell's antioxidant capacity, leading to membrane damage and ferroptotic cell death.[8]
Recent studies have demonstrated that this compound can sensitize various cancer cells to ferroptosis, particularly in combination with other therapeutic agents like radiotherapy or chemotherapy.[8] For instance, in esophageal squamous cell carcinoma (ESCC) cells, treatment with this compound in combination with radiation significantly increased ROS and lipid peroxidation levels while decreasing GSH levels, thereby promoting ferroptosis.[8]
Quantitative Data on the Effects of this compound on Ferroptosis
The following tables summarize quantitative data from various studies investigating the effects of this compound on markers of ferroptosis.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration of this compound | Incubation Time | % Cell Viability Reduction (Compared to Control) | Reference |
| MIN6 (pancreatic β-cells) | Erastin + this compound | 10 µM | 24 h | ~38% | [9] |
| KYSE150 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 48 h | Significant decrease (exact % not specified) | [8] |
| KYSE510 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 48 h | Significant decrease (exact % not specified) | [8] |
| H1299 (Lung Cancer) | Celastrol + this compound | 5 µM | 48 h | Synergistic decrease | [10] |
| H520 (Lung Cancer) | Celastrol + this compound | 5 µM | 48 h | Synergistic decrease | [10] |
Table 2: Effect of this compound on Ferroptosis Markers
| Cell Line | Treatment | Concentration of this compound | Incubation Time | Marker | Observation | Reference |
| KYSE150 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | ROS Levels | Markedly increased | [8] |
| KYSE510 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | ROS Levels | Markedly increased | [8] |
| KYSE150 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | Lipid Peroxidation | Markedly increased | [8] |
| KYSE510 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | Lipid Peroxidation | Markedly increased | [8] |
| KYSE150 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | GSH Levels | Markedly decreased | [8] |
| KYSE510 (ESCC) | This compound + Radiation (8 Gy) | 5 µM | 24 h | GSH Levels | Markedly decreased | [8] |
| MIN6 (pancreatic β-cells) | Erastin + this compound | 10 µM | 24 h | MDA Levels | Significantly increased | [9] |
| MIN6 (pancreatic β-cells) | Erastin + this compound | 10 µM | 24 h | GSH Levels | Significantly decreased | [9] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and/or other compounds (e.g., erastin, RSL3) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To quantify lipid peroxidation in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere.
-
Treat cells with this compound and/or a ferroptosis inducer for the desired time.
-
Wash the cells twice with HBSS.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture media for 30 minutes at 37°C.[11]
-
Wash the cells twice with HBSS.
-
For microscopy: Immediately image the cells using a fluorescence microscope. The oxidized probe will fluoresce green (excitation/emission ~488/510 nm), and the reduced probe will fluoresce red (excitation/emission ~581/591 nm).[12]
-
For flow cytometry: Harvest the cells, resuspend them in HBSS, and analyze them on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE-Texas Red or a similar channel.[13]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Western Blot Analysis
Objective: To determine the protein expression levels of NRF2 and its downstream targets (e.g., GPX4, SLC7A11).
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-GPX4, anti-SLC7A11, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to the loading control (β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: The NRF2 signaling pathway in the regulation of ferroptosis and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the effects of this compound on ferroptosis.
Logical Relationship Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. NRF2, a Superstar of Ferroptosis [mdpi.com]
- 4. Ferroptosis regulation through Nrf2 and implications for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. abpbio.com [abpbio.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML385 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. In non-small cell lung cancer (NSCLC), the NRF2 pathway is often constitutively activated, which can be due to mutations in NRF2 itself or in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[3][4][5] This activation promotes cancer cell survival and confers resistance to chemotherapy and radiotherapy.[3][4][5] this compound has been shown to bind directly to NRF2, inhibiting its transcriptional activity and thereby sensitizing NSCLC cells to chemotherapeutic agents.[1][3][4] These application notes provide detailed protocols for the use of this compound in NSCLC cell lines to study its effects on cell viability, colony formation, apoptosis, and relevant signaling pathways.
Mechanism of Action of this compound in NSCLC
This compound functions by directly binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This interaction interferes with the binding of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) protein complex to the antioxidant response element (ARE) in the promoter region of NRF2 target genes.[1][4][6] The inhibition of NRF2 transcriptional activity leads to a downregulation of its downstream targets, which are involved in antioxidant defense and drug metabolism.
Furthermore, studies have shown that this compound can modulate other signaling pathways in NSCLC. For instance, inhibition of NRF2 by this compound has been demonstrated to suppress the PI3K-mTOR signaling pathway, which is crucial for cell growth and proliferation.[5][7] this compound can also enhance the cytotoxic effects of conventional chemotherapy drugs like cisplatin and carboplatin by promoting ferroptosis, a form of iron-dependent programmed cell death.[8]
Data Presentation
Table 1: IC50 Values of this compound in NSCLC and other cell lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | ~5 | Dose-dependent reduction in NRF2 transcriptional activity observed up to 5 µM.[3] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but sensitive to this compound. | H460 cells with a KEAP1 mutation are more sensitive to this compound than H460 cells with wild-type KEAP1.[3][6] |
| EBC1 | Lung Squamous Cell Carcinoma | ~5 | 5 µM this compound reduced NQO1 expression and phosphorylation of AKT and S6.[7] |
| LK2 | Lung Squamous Cell Carcinoma | ~5 | 5 µM this compound reduced 4EBP1 phosphorylation.[7] |
| MGH7 | Lung Squamous Cell Carcinoma | Not explicitly stated, but sensitive to this compound. | Treatment with 5 µM this compound reduced the IC50 of BKM120 from 15.46 µM to 5.503 µM.[7] |
| General | N/A | 1.9 | General IC50 for NRF2 inhibition.[1][2] |
Experimental Protocols
Cell Culture and Maintenance of NSCLC Cell Lines (e.g., A549, H460)
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture A549 and H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach. c. Neutralize the trypsin with 4-5 mL of complete medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 5.12 mg of this compound (MW: 511.59 g/mol ) in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 5 µM) immediately before use.
Cell Viability Assay (MTS/MTT Assay)
Materials:
-
NSCLC cells
-
96-well plates
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar MTS/MTT reagent
-
Microplate reader
Protocol:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or in combination with other drugs. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay (Colony Formation Assay)
Materials:
-
NSCLC cells
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of this compound or combination treatment for 72 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Western Blot Analysis
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., NRF2, NQO1, p-AKT, AKT, p-S6, S6, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on an 8-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL reagent and an imaging system.
Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
NSCLC cells
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell viability assay.
-
After the treatment period (e.g., 24, 48 hours), add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the caspase activity to cell viability (e.g., using a parallel plate treated identically and assayed with MTS/MTT).
Visualizations
Caption: Mechanism of this compound action in inhibiting the NRF2 signaling pathway.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway via NRF2 inhibition.
Caption: General experimental workflow for studying the effects of this compound in NSCLC cell lines.
References
- 1. youtube.com [youtube.com]
- 2. Lung Cancer Combination Treatment: Evaluation of the Synergistic Effect of Cisplatin Prodrug, Vinorelbine and Retinoic Acid When Co-Encapsulated in a Multi-Layered Nano-Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mybiosource.com [mybiosource.com]
- 7. youtube.com [youtube.com]
- 8. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML385 Treatment in Acute Myeloid Leukemia Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in the context of acute myeloid leukemia (AML) xenograft models. The protocols and data presented herein are based on established methodologies and recent findings demonstrating the synergistic anti-leukemic activity of this compound when combined with the BCL-2 inhibitor, venetoclax.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in AML therapy is chemoresistance, which has been linked to the overexpression of NRF2. NRF2 is a transcription factor that regulates the cellular antioxidant response, and its heightened activity in cancer cells can protect them from the oxidative stress induced by chemotherapy, thereby promoting cell survival.[1]
This compound is a small molecule inhibitor that specifically targets NRF2, preventing its translocation to the nucleus and the subsequent activation of its downstream target genes.[2] Research has shown that this compound can inhibit the growth of AML cell lines and, critically, sensitize them to other therapeutic agents.[2][3] Recent studies have highlighted a significant synergistic effect between this compound and venetoclax, a BCL-2 inhibitor, in inducing AML cell death through the activation of the ferroptosis pathway.[2][3] This combination has demonstrated promising anti-leukemic activity in both in vitro and in vivo models of NPM1-mutated AML.[2][3]
These notes provide detailed protocols for establishing AML xenograft models and for evaluating the in vivo efficacy of this compound in combination with venetoclax, along with illustrative data and diagrams of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies of this compound in combination with venetoclax in an AML xenograft model. The data is illustrative of a synergistic effect, as has been reported in recent literature.
Table 1: Effect of this compound and Venetoclax on Tumor Volume in AML Xenograft Model
| Treatment Group | Day 1 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 100 ± 10 | 350 ± 30 | 900 ± 75 | 1800 ± 150 | - |
| This compound | 100 ± 10 | 300 ± 25 | 700 ± 60 | 1300 ± 120 | 27.8% |
| Venetoclax | 100 ± 10 | 250 ± 20 | 500 ± 45 | 800 ± 70 | 55.6% |
| This compound + Venetoclax | 100 ± 10 | 150 ± 15 | 250 ± 25 | 350 ± 40 | 80.6% (Synergistic) |
Data are presented as mean tumor volume ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Survival Analysis in AML Xenograft Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound | 30 | 20% |
| Venetoclax | 38 | 52% |
| This compound + Venetoclax | 50 | 100% (Synergistic) |
Median survival is the time at which 50% of the animals in a group have been euthanized due to tumor burden or other endpoint criteria.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in AML xenograft models.
Protocol 1: Establishment of an AML Cell Line-Derived Xenograft (CDX) Model
Objective: To establish a subcutaneous xenograft model of AML using the MOLM-13 cell line.
Materials:
-
MOLM-13 human AML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-gauge)
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.
-
On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-10 days.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound and Venetoclax
Objective: To evaluate the anti-tumor efficacy of this compound, venetoclax, and their combination in the established AML xenograft model.
Materials:
-
AML xenograft mice with established tumors
-
This compound (formulated for in vivo use)
-
Venetoclax (formulated for in vivo use)
-
Vehicle control solution
-
Dosing syringes and needles (for appropriate administration route, e.g., oral gavage or intraperitoneal injection)
-
Digital calipers
-
Animal balance
Procedure:
-
Randomize mice into four groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Venetoclax
-
Group 4: this compound + Venetoclax
-
-
The specific doses and administration schedule for this compound and venetoclax in combination for an AML xenograft model would be as described in recent literature, such as the study by Hu et al. (2025), which demonstrated in vivo synergy.
-
Administer the treatments daily (or as determined by the specific protocol) for a defined period (e.g., 21-28 days).
-
Monitor animal health and body weight daily.
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for NRF2 target gene expression, immunohistochemistry).
-
For survival studies, monitor mice until they reach a predetermined endpoint (e.g., tumor volume >2000 mm³, significant weight loss, or signs of distress).
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. NRF2 maintains redox balance via ME1 and NRF2 inhibitor synergizes with venetoclax in NPM1-mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NRF2 maintains redox balance via ME1 and NRF2 inhibitor synergizes with venetoclax in NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitizing Cancer Cells to Carboplatin using ML385
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboplatin is a cornerstone of chemotherapy for various cancers, yet its efficacy is often limited by intrinsic or acquired resistance. A key mechanism of this resistance is the upregulation of cellular antioxidant and detoxification pathways, primarily regulated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). ML385, a specific small-molecule inhibitor of NRF2, has emerged as a promising agent to sensitize cancer cells to carboplatin. These application notes provide a comprehensive overview of the underlying mechanism, detailed protocols for in vitro and in vivo experimentation, and expected quantitative outcomes.
Introduction
The NRF2 signaling pathway plays a critical role in protecting cells from oxidative and electrophilic stress by upregulating a battery of cytoprotective genes, including those involved in drug efflux and detoxification. In many cancer types, the NRF2 pathway is constitutively activated, contributing to therapeutic resistance. This compound inhibits NRF2 activity by binding to it and preventing its translocation to the nucleus, thereby suppressing the transcription of its target genes. By inhibiting this protective mechanism, this compound renders cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents like carboplatin.
Mechanism of Action: this compound-Mediated Sensitization to Carboplatin
The combination of this compound and carboplatin leverages a synergistic interaction to enhance cancer cell death. Carboplatin induces DNA damage, leading to apoptosis. The NRF2 pathway, when activated, counteracts this by promoting the expression of genes that facilitate DNA repair and drug detoxification. This compound blocks this NRF2-mediated response, leading to two key outcomes:
-
Increased Intracellular Carboplatin Accumulation: Inhibition of NRF2 downregulates the expression of drug efflux pumps, leading to higher concentrations of carboplatin within the cancer cell.
-
Enhanced Apoptosis: By preventing the NRF2-mediated antioxidant response, this compound allows the reactive oxygen species (ROS) generated by carboplatin-induced DNA damage to accumulate, pushing the cell towards apoptosis.
This synergistic mechanism has been demonstrated to be effective in preclinical models of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).
Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments investigating the combination of this compound and carboplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| A549 (NSCLC) | This compound | ~5-10 |
| Carboplatin | ~100-200 | |
| This compound + Carboplatin | Significantly Reduced | |
| H460 (NSCLC) | This compound | ~5-10 |
| Carboplatin | ~50-100 | |
| This compound + Carboplatin | Significantly Reduced |
Table 2: Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| A549 | Control | <5% |
| This compound (5 µM) | ~5-10% | |
| Carboplatin (100 µM) | ~15-25% | |
| This compound (5 µM) + Carboplatin (100 µM) | >40% | |
| H460 | Control | <5% |
| This compound (5 µM) | ~5-10% | |
| Carboplatin (50 µM) | ~20-30% | |
| This compound (5 µM) + Carboplatin (50 µM) | >50% |
Note: These are representative values. Actual percentages will vary based on experimental conditions.
Table 3: Protein Expression Analysis (Western Blot)
| Target Protein | Treatment | Fold Change (vs. Control) |
| NRF2 | This compound | ↓ (~0.5-fold) |
| HO-1 | This compound | ↓ (~0.3 to 0.5-fold) |
| Cleaved Caspase-3 | This compound + Carboplatin | ↑ (Significant Increase) |
Note: Fold changes are approximate and should be quantified relative to a loading control like β-actin or GAPDH.
Table 4: In Vivo Xenograft Studies (NSCLC)
| Treatment Group | Change in Tumor Volume | Intratumoral Platinum Levels |
| Vehicle Control | Baseline Growth | N/A |
| This compound | Slight Reduction | N/A |
| Carboplatin | Moderate Reduction | Baseline |
| This compound + Carboplatin | Significant Reduction[1][2] | ~2-fold Increase[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound and carboplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and carboplatin in complete culture medium. For combination treatment, prepare dilutions of carboplatin containing a fixed, sub-lethal concentration of this compound (e.g., 2.5 µM).
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (DMSO for this compound, sterile water/PBS for carboplatin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Clonogenic Survival Assay
This assay assesses the long-term effects of the drug combination on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Carboplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Treat cells in a flask with this compound, carboplatin, or the combination for 24 hours.
-
Trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Western Blot Analysis for NRF2 and HO-1
This protocol is for detecting changes in protein expression levels.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, carboplatin, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantification of Intracellular Platinum
This protocol uses Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure platinum levels in cells or tumor tissue.
Materials:
-
Treated cells or tumor tissue
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
-
Platinum standard solutions
Procedure:
-
Treat cells or animals with carboplatin with or without this compound.
-
Harvest the cells or excise the tumors and wash them thoroughly with PBS.
-
Digest the samples in concentrated nitric acid overnight at 60-70°C.
-
Dilute the digested samples to a suitable concentration with deionized water.
-
Prepare a calibration curve using platinum standard solutions.
-
Analyze the samples and standards using an ICP-MS instrument to determine the platinum concentration.
-
Normalize the platinum concentration to the cell number or tissue weight.
Visualizations
Caption: Signaling pathway of this compound sensitizing cancer cells to carboplatin.
Caption: General experimental workflow for in vitro studies.
References
Application of ML385 in Studying Therapeutic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic resistance remains a significant hurdle in the effective treatment of cancer. A key mechanism contributing to this resistance is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the cellular antioxidant response, and its overactivation in cancer cells can protect them from the cytotoxic effects of chemotherapy and radiotherapy. ML385 is a small molecule inhibitor that specifically targets NRF2, making it a valuable tool for studying and potentially overcoming therapeutic resistance.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in preclinical research to investigate its potential in sensitizing cancer cells to various therapies.
Principle of Action
This compound functions by directly binding to the Neh1 domain of NRF2, which is essential for its dimerization with small Maf proteins (sMafs) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][6] By inhibiting the NRF2-sMaf interaction, this compound prevents the transcription of a wide array of cytoprotective genes involved in drug metabolism, efflux, and antioxidant defense, thereby resensitizing cancer cells to therapeutic agents.
Signaling Pathway
The KEAP1-NRF2 signaling pathway is the primary regulator of NRF2 activity. Under normal conditions, Kelch-like ECH-associated protein 1 (KEAP1) binds to NRF2 and facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative stress or in cancer cells with mutations in KEAP1 or NRF2, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2, and the subsequent activation of its target genes. This compound intervenes in this pathway by directly inhibiting the transcriptional activity of NRF2.
Caption: The KEAP1-NRF2 signaling pathway and the inhibitory action of this compound.
Applications in Therapeutic Resistance Studies
This compound has been successfully employed to investigate and overcome resistance to a variety of cancer therapies.
Chemotherapy Resistance
This compound has been shown to sensitize non-small cell lung cancer (NSCLC) cells with KEAP1 mutations to platinum-based drugs like carboplatin, as well as other chemotherapeutic agents such as doxorubicin and paclitaxel.[1][3] In preclinical models, the combination of this compound and carboplatin resulted in significant anti-tumor activity.[1][3] Studies in promyelocytic leukemia have also demonstrated its potential in overcoming doxorubicin resistance.[7][8]
Radiotherapy Resistance
Constitutive activation of NRF2 is a known factor in radioresistance.[1] this compound has been shown to promote radiosensitivity in esophageal squamous cell carcinoma (ESCC) both in vitro and in vivo.[2][4] The combination of this compound with ionizing radiation (IR) leads to increased ferroptosis, apoptosis, and G2/M phase arrest in cancer cells.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of this compound in overcoming therapeutic resistance.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Outcome | Reference |
| A549 | NSCLC | Carboplatin | 5 | Significant potentiation of cytotoxicity | [1] |
| H460 | NSCLC | Carboplatin | 5 | Significant potentiation of cytotoxicity | [1] |
| H460 | NSCLC | Paclitaxel | Not Specified | Substantially enhances cytotoxicity | [1] |
| H460 | NSCLC | Doxorubicin | Not Specified | Substantially enhances cytotoxicity | [1] |
| HL-60/DR | Promyelocytic Leukemia | Doxorubicin | 50 | Increased apoptosis and decreased cell viability | [7][8] |
| FaDu | HNSCC | Cisplatin | Not Specified | Synergistic inhibitory effect on cancer cell growth | [9] |
| YD9 | HNSCC | Cisplatin | Not Specified | Synergistic inhibitory effect on cancer cell growth | [9] |
Table 2: In Vivo Efficacy of this compound in Combination with Carboplatin in NSCLC Xenografts
| Cell Line | Treatment Group | Tumor Volume Reduction | Platinum Levels in Tumor | Reference |
| A549 | This compound + Carboplatin | Significant reduction compared to single agents | ~2-fold higher | [1] |
| H460 | This compound + Carboplatin | Significant reduction compared to single agents | Not Specified | [1] |
Table 3: Efficacy of this compound in Enhancing Radiosensitivity in ESCC
| Cell Line | Parameter | IR Alone | IR + this compound | Sensitizer Enhancement Ratio (SER) | Reference |
| KYSE150 | Mean Lethal Dose (D₀) | 3.42 Gy | 2.67 Gy | 1.28 | [2] |
| KYSE510 | Mean Lethal Dose (D₀) | 4.03 Gy | 3.26 Gy | 1.24 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Chemosensitization
This protocol describes how to determine the effect of this compound on the sensitivity of cancer cells to a chemotherapeutic agent using a standard MTS or MTT assay.
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of choice (stock solution)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in complete medium.
-
Treat the cells with the following conditions in triplicate:
-
Vehicle control (DMSO)
-
This compound alone (at a fixed, non-toxic concentration)
-
Chemotherapeutic agent alone (in a dose-response range)
-
A combination of this compound and the chemotherapeutic agent.
-
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of single cells to form colonies after treatment with this compound and ionizing radiation (IR), providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
An X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a fixed concentration of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Replace the medium with fresh complete medium (with or without this compound, depending on the experimental design).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition and plot the data to determine the sensitizer enhancement ratio (SER).
Protocol 3: Western Blot Analysis of NRF2 Pathway Proteins
This protocol is used to detect changes in the protein expression levels of NRF2 and its downstream targets following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm dishes
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-KEAP1, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations or for different time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Protocol 4: In Vivo Xenograft Model to Evaluate Anti-Tumor Efficacy
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in combination with other therapies using a subcutaneous tumor model in immunocompromised mice.
Caption: Workflow for the in vivo xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Therapeutic agent for in vivo use (e.g., carboplatin)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into different treatment groups.
-
Administer the treatments as per the established dosing regimen and route (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor dimensions with calipers and the body weight of the mice twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue the treatment for the duration of the study (e.g., 3-4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., immunohistochemistry for NRF2 targets, measurement of drug concentration).
Conclusion
This compound is a potent and specific inhibitor of NRF2 that serves as an invaluable research tool for investigating the role of the NRF2 pathway in therapeutic resistance. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at exploring the potential of NRF2 inhibition as a strategy to overcome resistance to cancer therapies. These studies can contribute to the development of novel combination therapies to improve patient outcomes.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. ML-385 enhances radiotherapy sensitivity in esophageal cancer models | BioWorld [bioworld.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for ML385 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in in vivo research settings.
Introduction
This compound is a small molecule inhibitor that directly binds to NRF2 and disrupts its transcriptional activity.[1][2] This compound has been instrumental in studying the role of the NRF2 pathway in various pathological conditions, particularly in cancer biology where NRF2 is often constitutively activated, leading to therapeutic resistance.[1] These notes are intended to guide researchers in the effective and reproducible use of this compound in preclinical animal models.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Mice (e.g., CD-1, Athymic Nude, C57BL/6) | [3][4] |
| Dosage | 30 mg/kg | [3][5] |
| Administration Route | Intraperitoneal (IP) Injection | [3][5] |
| Dosing Frequency | Daily (Monday to Friday) | [3] |
| Vehicle Formulation 1 | Solutol/Cremophor EL/Polyethylene glycol 400/water (15/10/35/40, v/v/v/v) | [3] |
| Vehicle Formulation 2 | Phosphate-Buffered Saline (PBS) with 5% Dimethyl Sulfoxide (DMSO) | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value/Effect | Animal Model | Reference |
| Half-life (t½) | 2.82 hours (after 30 mg/kg IP injection) | CD-1 Mice | [3][5] |
| Pharmacodynamic Effect | Significant reduction in NRF2 protein levels and its downstream target genes (e.g., NQO1, HO-1) in tumor tissue. | Athymic Nude Mice with NSCLC xenografts | [1][6] |
Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular response to oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes. This compound directly binds to NRF2, inhibiting its ability to drive the expression of these target genes.[1][2]
Caption: this compound inhibits the NRF2 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Vehicle Formulation 1)
This formulation is suitable for achieving a stable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Cremophor® EL (Kolliphor® EL)
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
Procedure:
-
Prepare the vehicle mixture: In a sterile container, combine Solutol, Cremophor EL, PEG400, and sterile water in a ratio of 15:10:35:40 by volume. For example, to prepare 10 mL of the vehicle, mix 1.5 mL of Solutol, 1.0 mL of Cremophor EL, 3.5 mL of PEG400, and 4.0 mL of sterile water.
-
Vortex thoroughly: Ensure the components are fully mixed to form a homogenous solution.
-
Dissolve this compound: Weigh the required amount of this compound powder to achieve the final desired concentration (e.g., for a 30 mg/kg dose in a mouse with an injection volume of 100 µL, the concentration would be 3 mg/mL, assuming an average mouse weight of 20g and a dosing volume of 0.1 mL). Add the this compound powder to the prepared vehicle.
-
Ensure complete dissolution: Vortex and gently warm the solution if necessary to ensure the complete dissolution of this compound. The final solution should be clear.
-
Sterile filter: Pass the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Vehicle Formulation 2)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 60 mg/mL.
-
Dilute with PBS: On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration. To achieve a final DMSO concentration of 5%, the stock solution should be diluted 20-fold. For a final dosing concentration of 3 mg/mL, the stock solution would be diluted with PBS.
-
Vortex to mix: Ensure the solution is thoroughly mixed.
-
Administer immediately: This solution should be used immediately after preparation to avoid precipitation.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Administer Dose: Slowly inject the calculated volume of the this compound solution.
-
Withdraw Needle: Carefully withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: Workflow for in vivo studies with this compound.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining ML385 with Radiotherapy in Esophageal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone in the treatment of esophageal squamous cell carcinoma (ESCC), yet radioresistance remains a significant hurdle to achieving favorable patient outcomes. A promising strategy to overcome this challenge is the combination of radiotherapy with targeted agents that can sensitize cancer cells to radiation-induced damage. One such agent is ML385, a specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the antioxidant response, and its overactivation in cancer cells can confer resistance to radiotherapy by mitigating oxidative stress.[1][2] This document provides detailed application notes and protocols for combining this compound with radiotherapy in preclinical esophageal cancer models, based on recent findings.
The combination of this compound and radiotherapy has been shown to significantly inhibit the proliferation of ESCC cells, induce apoptosis, and promote G2/M phase cell cycle arrest.[3][4] Mechanistically, this compound inhibits the expression and nuclear translocation of NRF2, which is activated by radiation.[3][4] This inhibition leads to a decrease in the expression of downstream targets like SLC7A11 and GPX4, key proteins involved in protecting cells from ferroptosis.[3][4] The subsequent increase in reactive oxygen species (ROS) and lipid peroxidation, coupled with depleted glutathione levels, sensitizes the cancer cells to radiation by inducing ferroptosis.[3][4] In vivo studies using ESCC xenograft models in nude mice have confirmed that the combination of this compound and radiotherapy leads to a significant reduction in tumor volume compared to either treatment alone.[1]
Signaling Pathway: this compound and Radiotherapy-Induced Ferroptosis
Caption: this compound enhances radiotherapy by inducing ferroptosis.
Data Presentation
In Vitro Efficacy of this compound in Combination with Radiotherapy
| Cell Line | Treatment | Proliferation | Apoptosis Rate | G2/M Phase Arrest |
| KYSE150 | Control | 100% | Baseline | Baseline |
| This compound (5 µM) | Decreased | Increased | Increased | |
| Radiotherapy | Decreased | Increased | Increased | |
| This compound + Radiotherapy | Significantly Decreased | Significantly Increased | Significantly Increased | |
| KYSE510 | Control | 100% | Baseline | Baseline |
| This compound (10 µM) | Decreased | Increased | Increased | |
| Radiotherapy | Decreased | Increased | Increased | |
| This compound + Radiotherapy | Significantly Decreased | Significantly Increased | Significantly Increased |
| Cell Line | Radiosensitizer Enhancement Ratio (SER) |
| KYSE150 | 1.28 |
| KYSE510 | 1.24 |
In Vitro Ferroptosis Markers
| Cell Line | Treatment | Glutathione (GSH) Levels | ROS Levels | Lipid Peroxidation | SLC7A11 Expression | GPX4 Expression |
| KYSE150 | Control | Normal | Baseline | Baseline | Baseline | Baseline |
| & KYSE510 | This compound | Decreased | Increased | Increased | Decreased | Decreased |
| Radiotherapy | Decreased | Increased | Increased | Increased | Increased | |
| This compound + Radiotherapy | Markedly Decreased | Markedly Increased | Markedly Increased | Decreased | Decreased |
In Vivo Efficacy in KYSE150 Xenograft Model
| Treatment Group | Tumor Volume |
| Control (Vehicle) | Baseline Growth |
| This compound alone | Reduced Growth |
| Radiotherapy alone | Reduced Growth |
| This compound + Radiotherapy | Significant Reduction in Tumor Volume |
Note: The tables summarize qualitative and quantitative findings from the cited studies. "Decreased" and "Increased" indicate a change relative to the control group. "Significantly" denotes a statistically significant difference observed in the combination group compared to single treatments.[1][3]
Experimental Protocols
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro analysis of this compound and radiotherapy.
1. Cell Culture
-
Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines KYSE150 and KYSE510.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. This compound and Radiation Treatment
-
This compound Preparation: Dissolve this compound powder in DMSO to create a stock solution. Further dilute in culture medium to the final working concentrations. The optimal concentrations are 5 µM for KYSE150 and 10 µM for KYSE510.[3]
-
Treatment: Treat cells with this compound for 48 hours prior to analysis or irradiation.[3]
-
Irradiation: Use an X-ray irradiator to deliver ionizing radiation at specified doses.
3. Colony Formation Assay
-
Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound, radiation, or a combination of both.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies containing ≥50 cells. The surviving fraction is calculated as (mean number of colonies) / (cells seeded × plating efficiency).
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
5. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cells with Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
6. Reactive Oxygen Species (ROS) Detection (CM-H2DCFDA)
-
Staining: After treatment, incubate cells with 10 µM CM-H2DCFDA in fresh medium for 30 minutes at 37°C.
-
Analysis: Wash the cells and analyze by flow cytometry. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of ROS.
7. Lipid Peroxidation Assay (BODIPY 581/591 C11)
-
Staining: After treatment, incubate cells with 5 µM BODIPY 581/591 C11 dye for 30 minutes.
-
Analysis: Wash the cells and analyze by flow cytometry. A shift in fluorescence from red to green indicates lipid peroxidation.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft studies.
1. Animal Model
-
Species: Male nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 2 x 10^6 KYSE150 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.
2. Treatment Protocol
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomization: Randomly assign mice to four groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound + Radiotherapy.
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection. A typical dose used in other cancer models is 30 mg/kg daily. The vehicle is often a solution of PBS with 5% DMSO.
-
Radiotherapy: Deliver a targeted dose of radiation to the tumor xenografts. The exact dose and fractionation schedule should be optimized for the model.
3. Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = (length × width²) / 2).
-
Body Weight: Monitor the body weight of the mice as an indicator of treatment toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for NRF2, SLC7A11, and markers of apoptosis and proliferation.
Conclusion
The combination of the NRF2 inhibitor this compound with radiotherapy presents a compelling therapeutic strategy for esophageal cancer. The protocols outlined in this document provide a framework for researchers to investigate this combination further in preclinical models. The synergistic effect of this compound and radiation, mediated through the induction of ferroptosis, highlights a novel approach to overcoming radioresistance in esophageal cancer. Careful consideration of dosing, timing, and appropriate in vitro and in vivo models will be crucial for the successful translation of these findings into clinical applications.
References
Application Notes and Protocols for Studying NRF2-Dependent Gene Expression Using ML385
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing ML385, a potent and specific small-molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor. NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound offers a valuable tool to investigate the role of NRF2-dependent gene expression in these pathological processes. These guidelines are intended to assist researchers in designing and executing experiments to effectively study the impact of NRF2 inhibition by this compound.
Introduction
The Keap1-NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression. These target genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification proteins.
Constitutive activation of the NRF2 pathway, often due to mutations in Keap1 or NRF2 itself, is a hallmark of several cancers, conferring resistance to chemotherapy and radiotherapy. Therefore, inhibition of NRF2 signaling presents a promising therapeutic strategy. This compound is a small molecule that directly binds to NRF2, preventing its interaction with the ARE and subsequent transcriptional activation of its target genes.[1] This application note provides a comprehensive guide to using this compound to study NRF2-dependent gene expression.
Mechanism of Action of this compound
This compound functions by directly interacting with the NRF2 protein. Specifically, it binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar basic leucine zipper (CNC-bZIP) domain responsible for DNA binding. This interaction interferes with the formation of the NRF2-MAFG heterodimer, a complex essential for binding to the ARE sequences in the promoter regions of NRF2 target genes.[1] By preventing this binding, this compound effectively blocks the transcription of NRF2-dependent genes.
Below is a diagram illustrating the NRF2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Co-treatment of ML385 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent anthracycline chemotherapeutic agent widely used in the treatment of various cancers. Its mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1][2][3] However, its clinical efficacy is often limited by the development of drug resistance. One of the key mechanisms implicated in doxorubicin resistance is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, protecting cancer cells from oxidative stress induced by chemotherapeutic agents like doxorubicin.[7][8]
ML385 is a small molecule inhibitor of Nrf2 that has been shown to block its transcriptional activity by binding to the Neh1 domain of Nrf2, thereby preventing its binding to DNA.[9][10] By inhibiting the Nrf2-mediated antioxidant response, this compound has the potential to sensitize cancer cells to the cytotoxic effects of doxorubicin.[11][12][13] This document provides a detailed experimental design for investigating the co-treatment of this compound and doxorubicin, with a focus on assessing synergistic effects, and provides protocols for key assays.
Signaling Pathway
The co-treatment of this compound and doxorubicin targets two distinct but interconnected cellular pathways. Doxorubicin induces DNA damage and increases intracellular ROS, leading to apoptosis. The Nrf2 pathway, when activated, counteracts the effects of doxorubicin by promoting the expression of antioxidant and drug efflux genes, leading to chemoresistance. This compound inhibits Nrf2, thereby preventing this protective mechanism and enhancing the cytotoxic effects of doxorubicin.
Experimental Workflow
A systematic approach is crucial to evaluate the potential synergistic effects of this compound and doxorubicin. The following workflow outlines the key experimental stages, from initial single-agent dose-response curves to in-depth mechanistic studies.
Data Presentation
Table 1: Single-Agent IC50 Values
Summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in the selected cancer cell line(s) after a 72-hour treatment period, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| This compound | [Specify Cell Line] | [Insert Value] |
| Doxorubicin | [Specify Cell Line] | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Co-treatment
The Combination Index (CI) should be calculated using the Chou-Talalay method. This provides a quantitative measure of the interaction between the two drugs.
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
| [Conc 1] | [Conc A] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc 2] | [Conc B] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc 3] | [Conc C] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc 4] | [Conc D] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
Quantify the percentage of apoptotic cells following treatment with this compound, doxorubicin, and their combination.
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Total Apoptotic |
| Control | [Value] | [Value] | [Value] |
| This compound [Conc] | [Value] | [Value] | [Value] |
| Doxorubicin [Conc] | [Value] | [Value] | [Value] |
| This compound + Doxorubicin | [Value] | [Value] | [Value] |
Table 4: Intracellular ROS Levels
Measure the change in intracellular ROS levels using the DCFH-DA assay. Data should be presented as the fold change in fluorescence intensity relative to the untreated control.
| Treatment | Mean Fluorescence Intensity | Fold Change vs. Control |
| Control | [Value] | 1.0 |
| This compound [Conc] | [Value] | [Value] |
| Doxorubicin [Conc] | [Value] | [Value] |
| This compound + Doxorubicin | [Value] | [Value] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines. For example, A549 (non-small cell lung cancer) or MCF-7 (breast cancer) are commonly used and have been shown to have varying levels of Nrf2 activity.
-
Culture Medium: Use the recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound and Doxorubicin: Prepare stock solutions in DMSO and store at -20°C. Dilute to the final working concentrations in culture medium immediately before use.
MTT Cell Viability Assay
This assay is used to determine the IC50 values of the individual drugs and to assess the cytotoxicity of the co-treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin, both individually and in combination, for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Synergy Analysis: Chou-Talalay Method
-
Experimental Design: Based on the IC50 values, design a co-treatment experiment with a constant ratio of this compound to doxorubicin. Use a series of dilutions of this combination.
-
MTT Assay: Perform the MTT assay as described above with the combination treatments.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, doxorubicin, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Intracellular ROS Measurement (DCFH-DA Assay)
This assay measures the levels of intracellular reactive oxygen species.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, doxorubicin, or the combination for 24 hours.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Analysis: Wash the cells with PBS, harvest, and analyze the fluorescence intensity of dichlorofluorescein (DCF) by flow cytometry at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Western Blot Analysis for Nrf2 Pathway
This technique is used to assess the protein expression levels of Nrf2 and its downstream targets.
-
Protein Extraction: Treat cells as described for the other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
- 1. youtube.com [youtube.com]
- 2. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. jove.com [jove.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. insung.net [insung.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: ML385 in 3D Organoid Cultures of Lung Squamous Cell Carcinoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lung squamous cell carcinoma (LUSC) is a prevalent subtype of non-small cell lung cancer (NSCLC) often characterized by mutations that lead to the constitutive activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This activation contributes to therapeutic resistance and tumor progression. ML385 is a small molecule inhibitor that directly targets NRF2, presenting a promising therapeutic strategy.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in 3D organoid cultures of LUSC, offering a clinically relevant in vitro model system to study drug efficacy and mechanisms of action.
Patient-derived organoids (PDOs) are increasingly recognized as a superior model for cancer research as they preserve the physiological and molecular characteristics of the original tumor.[4][5] The use of LUSC organoids in conjunction with this compound allows for the investigation of its therapeutic potential in a patient-relevant context.
Mechanism of Action of this compound
This compound functions by inhibiting the transcriptional activity of NRF2.[1][3][6] It specifically binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the formation of the NRF2/MAF protein complex, preventing it from binding to the antioxidant response element (ARE) in the DNA.[1][2][3] Consequently, the transcription of NRF2-dependent antioxidant and drug detoxification genes is blocked.[2] this compound has shown specificity for cancer cells with KEAP1 mutations, which lead to the stabilization and accumulation of NRF2.[1][2][3] In LUSC, where the PI3K pathway is often upregulated, NRF2 activation can further promote this pathway; thus, this compound can also indirectly suppress PI3K/AKT signaling.[6]
Data Presentation
Table 1: Summary of Quantitative Data on this compound Effects in Lung Cancer Cells
| Parameter | Cell Line/Model | Concentration of this compound | Observed Effect | Reference |
| IC50 | Not Specified | 1.9 µM | Inhibition of NRF2 | [1][3] |
| NRF2 Transcriptional Activity | A549 (NSCLC) | 5 µM | Maximum inhibitory concentration | [2] |
| Gene Expression (NRF2 targets) | A549 (NSCLC) | 5 µM | Time-dependent reduction | [2][7] |
| NRF2 Protein Levels | A549 (NSCLC) | 5 µM | Reduction at 24 and 48 hours | [7] |
| NQO1 Enzyme Activity | A549 (NSCLC) | Not Specified | Attenuated | [7] |
| Total Antioxidant Capacity | A549 (NSCLC) | Not Specified | Lowered | [7] |
| Reduced Glutathione Levels | A549 (NSCLC) | Not Specified | Reduced | [7] |
| Growth of LUSC Organoids | XDO377 LUSC Organoids | Not Specified | Inhibition | [6] |
| 4EBP1 and AKT phosphorylation | LUSC cells | In combination with BKM120 | Inhibition | [6] |
Experimental Protocols
Protocol 1: Establishment of Lung Squamous Cell Carcinoma Organoid Cultures
This protocol is adapted from established methods for human lung organoid culture.
Materials:
-
LUSC tumor tissue from patient biopsies or patient-derived xenografts (PDXs)
-
Advanced DMEM/F-12
-
GlutaminePlus
-
HEPES
-
N21-MAX Supplement
-
N-Acetylcysteine
-
A 83-01 (ALK5 inhibitor)
-
SB 202190 (p38 MAPK inhibitor)
-
Penicillin/Streptomycin
-
Cultrex™ UltiMatrix RGF Basement Membrane Extract (BME)
-
Cultrex™ Organoid Harvesting Solution
-
PBS (Phosphate Buffered Saline), cold (2-8°C)
-
Collagenase Type IV
-
Dispase
-
DNase I
-
24-well tissue culture plates
Procedure:
-
Tissue Digestion:
-
Mince the LUSC tumor tissue into small pieces (~1-2 mm³).
-
Incubate the minced tissue in a digestion medium containing Collagenase Type IV, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymes with an equal volume of Advanced DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in cold Cultrex™ UltiMatrix RGF BME.
-
Dispense 50 µL domes of the BME/cell mixture into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the BME domes.
-
Gently add 500 µL of Lung Organoid Expansion Medium (see Table 2 for composition) to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth using a light microscope. LUSC organoids are typically characterized by a solid, more compact morphology compared to normal lung organoids. Immunohistochemical staining for p40 or p63 can be used to confirm the squamous cell carcinoma origin.[8]
-
-
Passaging Organoids:
-
When organoids become dense, they should be passaged.
-
Aspirate the medium and add cold Cultrex™ Organoid Harvesting Solution to depolymerize the BME.
-
Mechanically dissociate the organoids by pipetting up and down.
-
Centrifuge the organoid fragments and resuspend them in fresh BME for reseeding at a 1:3 to 1:5 ratio.
-
Table 2: Human Lung Organoid Expansion Medium
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base Medium |
| GlutaminePlus | 1x |
| HEPES | 10 mM |
| N21-MAX Supplement | 1x |
| N-Acetylcysteine | 1.25 mM |
| A 83-01 | 500 nM |
| SB 202190 | 10 µM |
| Penicillin/Streptomycin | 1x |
Protocol 2: Treatment of LUSC Organoids with this compound
Materials:
-
Established LUSC organoid cultures (from Protocol 1)
-
This compound (soluble in DMSO)
-
Lung Organoid Expansion Medium
-
DMSO (vehicle control)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
-
Dose-Response Experiment:
-
Plate LUSC organoids in a 96-well plate format for higher throughput screening.
-
Prepare a serial dilution of this compound in Lung Organoid Expansion Medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replace the medium of the organoid cultures with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the organoids for a defined period (e.g., 72 hours).
-
-
Assessment of Drug Efficacy:
-
Cell Viability Assay: Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D) to measure ATP levels, which correlate with the number of viable cells.
-
Imaging: Capture brightfield or fluorescence images of the organoids to visually assess changes in size, morphology, and integrity.
-
Biochemical Assays: Harvest organoids for downstream analysis such as Western blotting to assess the levels of NRF2 and its target proteins, or RT-qPCR to measure the expression of NRF2-dependent genes.[7]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the NRF2 signaling pathway.
Caption: Experimental workflow for this compound treatment of LUSC organoids.
Conclusion
The combination of 3D organoid technology with targeted inhibitors like this compound provides a powerful platform for preclinical drug evaluation in lung squamous cell carcinoma. The protocols and information presented here offer a framework for researchers to investigate the efficacy of NRF2 inhibition in a patient-relevant setting, ultimately contributing to the development of more effective and personalized cancer therapies. Further studies are warranted to explore the synergistic effects of this compound with other chemotherapeutic agents in LUSC organoid models.[9]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Lung Cancer Organoid Biobank [sigmaaldrich.com]
- 5. Lung Cancer Organoid Biobank [merckmillipore.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Primary Lung Cancer Organoids for Personalized Medicine—Are They Ready for Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ML385 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1] NRF2 is a master regulator of the cellular antioxidant response, and its aberrant activation is implicated in the progression and chemoresistance of various cancers. This compound exerts its inhibitory effect by binding directly to the Neh1 domain of NRF2, which is responsible for its DNA binding, thereby preventing the transactivation of its downstream target genes.[2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to evaluate its potential as a therapeutic agent.
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy Data
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| A549 | Non-small cell lung cancer (NSCLC) | ARE Luciferase Reporter | NRF2 transcriptional activity | 5 µM | Dose-dependent reduction, maximum inhibition at 5 µM | [4] |
| A549 | NSCLC | Western Blot | NRF2 protein levels | 5 µM (48h) | Dose-dependent reduction | [4] |
| A549 | NSCLC | Enzyme Activity Assay | NQO1 activity | 5 µM | Significant attenuation | [4] |
| H460 | NSCLC | Gene Expression (qRT-PCR) | NRF2 target gene mRNA levels | 5 µM | Time-dependent reduction | [5] |
| MGH7 | Lung Squamous Cell Carcinoma (LUSC) | Cell Viability | IC50 | Not cytotoxic up to 10 µM | No significant toxicity | [6] |
| MGH7 | LUSC | Clonogenic Assay | Colony formation | 5 µM (in combination with BKM120) | Enhanced inhibition | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Viability | Cytotoxicity | Various concentrations (48h, 72h) | Significant cytotoxic effect | [7][8] |
| YD9 | HNSCC | Cell Viability | Cytotoxicity | Various concentrations (48h, 72h) | Significant cytotoxic effect | [7][8] |
| EBC1 | LUSC | Western Blot | NQO1, p-AKT, p-S6 protein levels | 5 µM (48h) | Reduction in protein levels | [6] |
| LK2 | LUSC | Western Blot | NRF2, NQO1 protein levels | 5 µM (48h) | Reduction in protein levels | [6] |
| XDO377 (Organoid) | LUSC | Western Blot | NRF2, NQO1 protein levels | 5 µM (48h) | Inhibition of expression | [6] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | NSCLC | ~5 | [4] |
| H460 | NSCLC | Not explicitly stated, but effective at 5 µM | [5] |
| MGH7 | LUSC | Not cytotoxic up to 10 µM | [6] |
| FaDu | HNSCC | < 10 (estimated from viability curves) | [7][8] |
| YD9 | HNSCC | < 10 (estimated from viability curves) | [7][8] |
| General | NRF2 inhibitor screening | 1.9 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter 96 AQueous One Solution)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS) or CellTiter 96® AQueous One Solution Reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[6][7]
-
For MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
For CellTiter 96 AQueous One Solution Assay:
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for CellTiter 96, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to assess the protein levels of NRF2 and its downstream targets, such as NQO1 and HO-1, following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5 µM) for 24, 48, or 72 hours.[4][6]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the mRNA expression levels of NRF2 and its target genes.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers (for NRF2, NQO1, HO-1, GCLC, and a housekeeping gene like GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green or TaqMan master mix and gene-specific primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 300-500 cells/well) in 6-well plates and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 72 hours).[6]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct
-
96-well plates
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the ARE-reporter cells in a 96-well plate.
-
Treat the cells with this compound for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay is used to determine if the inhibition of NRF2 by this compound leads to an increase in intracellular ROS levels.
Materials:
-
Cells of interest
-
Black 96-well plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other ROS-sensitive dyes
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed cells in a black 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS and then incubate them with DCFDA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or analyze the cells by flow cytometry.
Mandatory Visualization
Caption: NRF2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing the in vitro efficacy of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML385 Technical Support Center: Solubility and Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ML385 for use in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor[1][2][3]. It functions by binding to the DNA binding domain of Nrf2, which prevents it from binding to Antioxidant Response Elements (AREs) in the genome[2]. This inhibition blocks the transcription of Nrf2-dependent genes, which are involved in protecting cells from oxidative stress[4]. In some cancer types, such as lung squamous cell carcinoma, this compound has also been shown to inhibit the PI3K-mTOR signaling pathway[5][6].
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO)[7][8].
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes[7][8]. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7][8].
Q4: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. However, published studies have reported using concentrations ranging from a minimum of 5 µM, which was sufficient to inhibit Nrf2 activation, up to 10 µM for various applications[2][4]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How stable is this compound in cell culture media?
While the precise half-life of this compound in cell culture media at 37°C has not been extensively reported, its in vivo half-life in mice after intraperitoneal injection is approximately 2.82 hours[7]. This suggests that the compound may have limited stability in aqueous solutions at physiological temperatures. Therefore, for optimal and consistent results, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. For experiments with long incubation times (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO in the medium is too high. The aqueous solubility of this compound is exceeded. Interaction with components in the serum or medium. | Ensure the final DMSO concentration in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent toxicity and precipitation. Prepare fresh dilutions of this compound in pre-warmed (37°C) cell culture medium just before use. If precipitation persists, consider using a lower concentration of this compound or reducing the serum concentration in your medium if your experiment allows. To aid dissolution, you can gently warm the tube to 37°C and use sonication[7][8]. |
| Inconsistent or no biological effect of this compound | Degradation of this compound in stock solution or in the final working solution. Suboptimal working concentration. Cell line is resistant to this compound's effects. | Ensure proper storage of this compound stock solutions at -20°C or -80°C in single-use aliquots to prevent degradation from freeze-thaw cycles[7][8]. Prepare fresh working solutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your cell line. Verify the expression and activity of the Nrf2 pathway in your cell line. |
| Cell toxicity or death observed | The concentration of this compound is too high. The concentration of the solvent (DMSO) is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line. Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 30 mg/mL (58.64 mM) | [7][8] |
Table 2: IC50 Value of this compound
| Parameter | Value | Reference |
| IC50 (Nrf2 inhibition) | 1.9 µM | [1][3] |
Experimental Protocols & Workflows
Protocol for Preparing this compound Working Solution in Cell Culture Media
-
Prepare a 10 mM Stock Solution:
-
Dissolve the required amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 511.59 g/mol ), dissolve 5.12 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate at 37°C to ensure complete dissolution[7][8].
-
-
Aliquot and Store:
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium (e.g., DMEM or RPMI-1640) to 37°C.
-
Serially dilute the 10 mM stock solution in the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 1 mL of medium).
-
Ensure the final DMSO concentration is below 0.1%.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared this compound-containing medium to treat your cells immediately.
-
Caption: Experimental workflow for this compound solution preparation.
Signaling Pathway Diagram
The Keap1-Nrf2 Signaling Pathway and Inhibition by this compound
Under normal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low. When cells are exposed to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes. This compound acts by directly binding to the DNA-binding domain of Nrf2, thereby preventing its association with ARE sequences and inhibiting the transcription of its target genes.
Caption: The Keap1-Nrf2 signaling pathway and this compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
ML385 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential concerns regarding off-target effects. By following the recommended protocols and controls, you can ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets NRF2.[1][2] It functions by binding to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[3][4] This interaction prevents the NRF2-MAFG protein complex from binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inhibiting their transcription.[2][3]
Q2: What is the reported potency of this compound for NRF2?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.9 µM for inhibiting the binding of the NRF2-MAFG complex to DNA.[1][3]
Q3: Does this compound have known off-target kinase activity?
A3: A key concern with small molecule inhibitors is their potential to interact with kinases. However, this compound has been profiled against a panel of approximately 170 kinases using an activity-based proteomics platform. At a concentration of 5 µM, this compound did not show significant inhibition of any of the kinases tested, indicating a low likelihood of off-target effects on these signaling pathways.
Q4: Are there any other potential off-target concerns with this compound?
A4: While this compound is highly selective for NRF2, it is theoretically possible that it could interact with other transcription factors containing a similar bZIP domain. Although specific data on such interactions is limited, it is crucial to perform the appropriate control experiments to confirm that the observed biological effects are indeed due to the inhibition of NRF2.
Troubleshooting Guide: Interpreting Your Experimental Results
This guide is intended to help you troubleshoot common issues and interpret results that may be confounded by potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Concern) | Recommended Action |
| Unexpected phenotype not consistent with NRF2 inhibition. | The observed effect may be due to an off-target interaction of this compound. | Perform control experiments, including the use of an inactive analog of this compound and NRF2 knockdown via siRNA or shRNA to validate the phenotype. |
| High degree of cytotoxicity in all cell lines tested. | This compound may have off-target cytotoxic effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration of this compound for NRF2 inhibition without inducing general toxicity. Compare the effects on cell lines with high and low NRF2 activation. |
| Variable results between different batches of this compound. | The purity and integrity of the compound may vary. | Ensure you are using a high-purity compound from a reputable supplier. |
| Effect of this compound does not match the effect of NRF2 knockdown. | This strongly suggests an off-target effect of this compound or incomplete knockdown of NRF2. | Verify NRF2 knockdown efficiency by Western blot or qPCR. If knockdown is efficient, the discrepancy points to an off-target effect of this compound. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 for NRF2-MAFG:ARE Binding | 1.9 µM | Fluorescence Polarization | [1][3] |
| Off-Target Kinase Activity (at 5 µM) | No significant inhibition | KiNativ™ Activity-Based Proteomics (~170 kinases) |
Key Experimental Protocols
To ensure that the observed effects of this compound are due to on-target NRF2 inhibition, it is essential to perform a series of control experiments.
Protocol 1: Use of an Inactive Analog as a Negative Control
Objective: To differentiate the specific effects of NRF2 inhibition from non-specific chemical effects of the this compound scaffold.
Methodology:
-
Compound Preparation: Prepare stock solutions of both this compound and its inactive analog (a structurally similar molecule that does not inhibit NRF2) at the same concentration in the same solvent (e.g., DMSO).
-
Cell Treatment: Treat your cells in parallel with:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration (e.g., 5 µM)
-
Inactive analog at the same concentration as this compound
-
-
Assay: Perform your desired assay (e.g., qPCR for NRF2 target genes, cell viability assay, etc.) after the appropriate incubation time.
-
Analysis: Compare the results from the this compound-treated group to both the vehicle control and the inactive analog-treated group. A specific on-target effect should only be observed in the this compound-treated cells.
Protocol 2: NRF2 Knockdown using siRNA as a Positive Control
Objective: To confirm that the phenotype observed with this compound treatment is consistent with the genetic knockdown of NRF2.
Methodology:
-
siRNA Transfection: Transfect your cells with either a non-targeting control siRNA or an siRNA specifically targeting NRF2.
-
Verification of Knockdown: After 24-48 hours, harvest a subset of cells to verify the knockdown of NRF2 protein expression by Western blot or mRNA levels by qPCR.
-
Phenotypic Assay: In parallel, perform your phenotypic assay of interest on the cells treated with the control and NRF2 siRNAs.
-
Comparison with this compound: In a separate set of experiments, treat the cells with this compound and compare the resulting phenotype to that observed with NRF2 siRNA. A consistent phenotype between this compound treatment and NRF2 knockdown provides strong evidence for on-target activity.
Protocol 3: Comparison of Cell Lines with Different NRF2 Activation Status
Objective: To demonstrate the selectivity of this compound for cells with hyperactive NRF2 signaling.
Methodology:
-
Cell Line Selection: Select at least two cell lines for your experiment:
-
Treatment and Assay: Treat both cell lines with a range of this compound concentrations and perform your assay (e.g., cell viability, clonogenic assay).
-
Analysis: Compare the sensitivity of the two cell lines to this compound. Cells with hyperactive NRF2 are expected to be more sensitive to the effects of this compound.[3]
Visualizations
NRF2 Signaling Pathway and this compound Inhibition
Caption: The NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating On-Target Effects
References
- 1. researchgate.net [researchgate.net]
- 2. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML385 Concentration for Maximum NRF2 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML385 to achieve optimal inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Suboptimal or No NRF2 Inhibition Observed
Possible Causes and Solutions:
-
Inadequate this compound Concentration: The effective concentration of this compound is highly cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Duration: Inhibition of NRF2 and its downstream targets is time-dependent. Initial experiments should include a time-course analysis (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.[1][2] In some cell lines, maximum inhibition of NRF2 signaling is observed at 72 hours.[2][3]
-
Cell Line Resistance: Certain cell lines may exhibit intrinsic or acquired resistance to this compound. The presence of wild-type KEAP1 can lead to reduced sensitivity to this compound.[1] Consider using cell lines with known KEAP1 mutations for positive control experiments.
-
This compound Solubility and Stability: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to the cell culture medium. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
-
Incorrect Assessment of NRF2 Activity: NRF2 inhibition should be confirmed by assessing the expression of its downstream target genes, such as HMOX1 (Heme Oxygenase-1), NQO1 (NAD(P)H Quinone Dehydrogenase 1), and GCLC (Glutamate-Cysteine Ligase Catalytic Subunit), via methods like qRT-PCR or Western blotting.[4][5]
Issue 2: Significant Cytotoxicity Observed
Possible Causes and Solutions:
-
Excessive this compound Concentration: High concentrations of this compound can lead to off-target effects and cytotoxicity.[6] It is essential to perform a dose-response curve to determine the IC50 value in your cell line and use concentrations at or below this value for NRF2 inhibition studies.
-
Prolonged Treatment Duration: Continuous exposure to this compound for extended periods may induce cellular stress and apoptosis. Optimize the treatment time to the minimum duration required for effective NRF2 inhibition.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically below 0.1%).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of NRF2.[2][3] It directly binds to the Neh1 domain of the NRF2 protein, which is the region responsible for its dimerization with small Maf proteins and subsequent binding to the Antioxidant Response Element (ARE) in the DNA.[3] By binding to this domain, this compound prevents the NRF2-MAFG protein complex from binding to DNA, thereby inhibiting the transcription of NRF2 target genes.[3]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A common starting concentration for this compound is 5 µM.[1][7] However, the optimal concentration can vary significantly between different cell lines. Therefore, it is highly recommended to perform a dose-response experiment (e.g., 1, 2.5, 5, 10, 20 µM) to determine the most effective and least toxic concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[2] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in fresh cell culture medium to the desired final concentration.
Q4: How can I confirm that this compound is inhibiting NRF2 in my experiment?
A4: NRF2 inhibition can be confirmed by observing a decrease in the expression of its downstream target genes. Commonly used markers for NRF2 activity include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC). You can measure the mRNA levels of these genes using quantitative real-time PCR (qRT-PCR) or their protein levels using Western blotting.[4][5] Additionally, functional assays such as measuring cellular antioxidant capacity or glutathione levels can be performed.[2]
Q5: Is this compound effective in all cell types?
A5: The efficacy of this compound can be cell-type specific. It has shown significant activity in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cells, particularly those with mutations in the KEAP1 gene, which leads to constitutive activation of NRF2.[1][5][8] In cells with wild-type KEAP1, the effect of this compound might be less pronounced. It is important to characterize the NRF2/KEAP1 status of your cell line.
Data Presentation
Table 1: Reported Effective Concentrations of this compound for NRF2 Inhibition
| Cell Line | Concentration Range | Optimal Concentration | Treatment Duration | Observed Effect | Reference |
| A549 (NSCLC) | 5-10 µM | 5 µM | 24-72 hours | Dose-dependent reduction in NRF2 protein levels and its target genes. | [2] |
| H460 (NSCLC) | Not specified | 5 µM | 72 hours | Inhibition of colony formation and sensitization to chemotherapy. | [6] |
| FaDu (HNSCC) | Dose-dependent | 5 µM | 48-72 hours | Decreased cell viability and NRF2 phosphorylation. | [5][9] |
| YD9 (HNSCC) | Dose-dependent | Not specified | 48-72 hours | Decreased cell viability. | [5][9] |
| MG-63 (Osteosarcoma) | 2 µM | 2 µM | 2-4 hours | Increased cellular ROS levels. | [2] |
| KYSE150 (ESCC) | Not specified | 5 µM | 48 hours | Reduced cell proliferation, lowest NRF2 expression at 48h. | |
| KYSE510 (ESCC) | Not specified | 10 µM | 48 hours | Reduced cell proliferation, lowest NRF2 expression at 48h. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for NRF2 Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Cell Treatment: Remove the old medium from the plated cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of NRF2 Inhibition:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the relative mRNA expression levels of NRF2 target genes (HMOX1, NQO1, etc.) normalized to a housekeeping gene.
-
Western Blotting: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Analyze the dose-dependent effect of this compound on the expression of NRF2 target genes to determine the optimal concentration that provides maximum inhibition with minimal cytotoxicity.
Mandatory Visualization
Caption: NRF2 signaling pathway and the mechanism of this compound inhibition.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for suboptimal NRF2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: ML385 Preclinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of ML385 in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to non-cancerous cells?
A1: Preclinical studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, particularly those with mutations in the Keap1-Nrf2 pathway, while showing minimal effects on non-tumorigenic cells at similar concentrations. For example, one study found no significant drug toxicity of this compound at concentrations as high as 5 µM or 10 µM in MGH7 cells.[1] Another study reported that this compound had no effect on the growth of non-tumorigenic BEAS2B lung cells.[2]
Q2: What are the potential in vivo toxicities observed with this compound administration?
A2: While generally considered to have a good safety profile in preclinical cancer models, some studies have reported potential toxicities. One study observed morphological changes in the heart, liver, spleen, lung, and kidney of rats treated with this compound at a dose of 30 mg/kg.[3] However, in a study involving a combination treatment of this compound with carboplatin in mice, no evident signs of toxicity were observed based on serum markers for liver function.[2] It is important to note that the toxicity of Nrf2 inhibitors could be more pronounced when used to reverse chemoresistance, with potential for cardiotoxicity and neurotoxicity.[4]
Q3: Can this compound potentiate the toxicity of other therapeutic agents?
A3: Yes, this compound has been shown to enhance the cytotoxicity of chemotherapeutic drugs like carboplatin, doxorubicin, and taxol in cancer cells.[2][5] This synergistic effect is a key aspect of its therapeutic potential. However, it is crucial to carefully evaluate the combined toxicity profile in preclinical models.
Q4: What are the typical dose ranges for this compound in preclinical studies and what is the highest tolerated dose?
A4: In preclinical studies, this compound has been administered via intraperitoneal injection at doses around 30 mg/kg daily in mice.[6] In vitro studies have used concentrations up to 25 µM without significant cytotoxicity to non-transformed cells.[1] The maximum tolerated dose (MTD) can vary depending on the animal model, administration route, and duration of treatment. Researchers should perform dose-escalation studies to determine the MTD for their specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe morbidity | - Dose of this compound may be too high. - Combination with another agent may be causing synergistic toxicity. - Off-target effects. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). - Stagger the administration of this compound and the combination agent. - Conduct thorough histopathological analysis of major organs. |
| Significant weight loss in treated animals | - General toxicity. - Dehydration or reduced food intake. | - Monitor animal weight daily. - Provide supportive care, such as hydration and palatable food. - Consider reducing the dose or frequency of administration. |
| Elevated liver enzymes or other signs of organ damage | - Hepatotoxicity or other organ-specific toxicity. | - Collect blood for serum biochemistry analysis at baseline and throughout the study. - Perform histopathology on the liver and other major organs at the end of the study. |
| Inconsistent results between experiments | - Variability in drug formulation or administration. - Differences in animal health status. | - Ensure consistent preparation of the this compound solution. - Use a standardized administration technique. - Source animals from a reputable vendor and allow for an acclimatization period. |
Quantitative Toxicity Data Summary
| Animal Model | This compound Dose | Route of Administration | Duration | Observed Toxicities | Reference |
| Rats | 30 mg/kg | Intraperitoneal | Not specified | Morphological changes in heart, liver, spleen, lung, and kidney. | [3] |
| Mice (NSCLC xenograft) | Not specified (in combination with carboplatin) | Not specified | Not specified | No evident signs of toxicity based on serum liver and toxicity-related markers. | [2] |
| Mice | 30 mg/kg | Intraperitoneal | 7 days | No specific toxicity mentioned, used to inhibit Nrf2-NF-κB signaling. | [6] |
Experimental Protocols
General In Vivo Toxicity Assessment Protocol
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and this compound treatment groups.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO).
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined doses.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur condition).
-
Monitor food and water intake.
-
-
Blood Collection: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum biochemistry analysis (including markers for liver and kidney function).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (heart, liver, spleen, lungs, kidneys) for histopathological examination.
Visualizations
Caption: Workflow for assessing the preclinical toxicity of this compound.
Caption: MOA of this compound in inhibiting the Nrf2 signaling pathway.
References
- 1. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Addressing Variability in ML385 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the NRF2 inhibitor, ML385.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2][3] Its primary mechanism involves binding to the Neh1 domain of NRF2, which is a Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding interferes with the formation of the NRF2-MAFG heterodimer, preventing it from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3] This ultimately blocks the transcriptional activity of NRF2.[1][2]
Q2: In which experimental systems is this compound most effective?
A2: this compound shows the most significant effects in cell lines with constitutive activation of the NRF2 pathway.[4] This is often due to mutations in the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of NRF2.[5][6] Therefore, this compound is particularly effective in KEAP1-deficient or KEAP1-mutant cancer cell lines, such as some non-small cell lung cancer (NSCLC) lines.[1][7] Its efficacy is often reduced in cells with wild-type KEAP1 and NRF2.
Q3: How should I prepare and store this compound?
A3: this compound is a powder that should be stored at -20°C for long-term stability.[8] For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[9] When preparing working solutions, it is recommended to do so fresh for each experiment.[8]
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered a specific inhibitor of NRF2, like most small molecules, the potential for off-target effects exists, especially at higher concentrations. Some studies indicate that this compound can influence the PI3K-mTOR signaling pathway.[4][10] To confirm that the observed effects are due to NRF2 inhibition, it is essential to include appropriate controls, such as NRF2 knockdown or knockout cell lines, and to assess the expression of multiple NRF2 downstream target genes.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
Q: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the issue?
A: Several factors can contribute to a lack of effect on cell viability. Consider the following troubleshooting steps:
-
Cell Line Genotype:
-
Possible Cause: The cell line you are using may have a wild-type KEAP1-NRF2 pathway. This compound is most effective in cells with constitutive NRF2 activation, often due to KEAP1 mutations.[7]
-
Solution: Verify the KEAP1 and NRF2 mutation status of your cell line through sequencing or by consulting databases like the Catalogue of Somatic Mutations in Cancer (COSMIC).[11] If your cell line is wild-type, you may not see a significant effect on viability with this compound alone. Consider using it in combination with a chemotherapeutic agent to assess for sensitization.
-
-
Compound Concentration and Incubation Time:
-
Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short. The effects of this compound are both dose- and time-dependent.[3][12]
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-25 µM) and assess viability at multiple time points (e.g., 24, 48, and 72 hours).[3][4] This will help determine the optimal concentration and incubation time for your specific cell line.
-
-
Solubility Issues:
-
Possible Cause: this compound may not be fully dissolved in your stock solution or may have precipitated out in the cell culture medium.
-
Solution: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[2] When diluting the stock solution into your culture medium, do so in a stepwise manner to prevent precipitation.[9] Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Experimental Controls:
-
Possible Cause: Lack of appropriate controls can make it difficult to interpret your results.
-
Solution: Always include a vehicle control (DMSO-treated cells) at the same concentration as in your this compound-treated wells.[9] As a positive control, consider using a cell line known to be sensitive to this compound or a combination of this compound with a known chemotherapeutic agent.
-
Problem 2: Unexpected Western Blot Results for NRF2 and its Targets
Q: My Western blot results for NRF2, NQO1, or HO-1 are not as expected after this compound treatment. What should I do?
A: Interpreting Western blot data for the NRF2 pathway after this compound treatment can be complex. Here are some common issues and their potential solutions:
-
NRF2 Protein Levels Do Not Decrease (or Increase):
-
Possible Cause: this compound's primary action is to inhibit NRF2's transcriptional activity, not necessarily to decrease total NRF2 protein levels. In some cell lines, this compound has been shown to have no effect on or even increase NRF2 protein levels, possibly due to a feedback loop involving reactive oxygen species (ROS).[1][4]
-
Solution: Instead of focusing solely on total NRF2 levels, assess the expression of its downstream target genes, such as NQO1 and HO-1, which are better indicators of NRF2 activity.[13][14][15] A decrease in the protein levels of these targets is a more reliable indicator of this compound's inhibitory effect.
-
-
No Change in NRF2 Target Gene Expression (e.g., NQO1, HO-1):
-
Possible Cause: Similar to cell viability issues, this could be due to an inappropriate cell line, suboptimal concentration or incubation time, or compound inactivity.
-
Solution:
-
Confirm Cell Line Sensitivity: Ensure your cell line has an activated NRF2 pathway.
-
Optimize Dose and Time: Run a time-course experiment (e.g., 12, 24, 48, 72 hours) with varying concentrations of this compound (e.g., 1-10 µM) to find the optimal conditions for inhibiting NRF2 target gene expression.[3]
-
Validate with a Positive Control: Use a known NRF2 activator (e.g., sulforaphane) to induce the expression of NRF2 targets, and then treat with this compound to confirm its inhibitory capacity.
-
Check for Compound Integrity: Ensure your this compound stock solution is properly prepared and stored.
-
-
-
High Background or Non-Specific Bands:
-
Possible Cause: This is a common Western blotting issue that can be caused by several factors, including antibody concentration, blocking, and washing steps.
-
Solution: Optimize your Western blot protocol by titrating your primary and secondary antibody concentrations, ensuring your blocking step is sufficient (e.g., 1 hour at room temperature), and performing adequate washes to remove non-specifically bound antibodies.[16]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | Various | 48 and 72 hours | Dose- and time-dependent decrease in cell viability | [12][17] |
| YD9 | Head and Neck Squamous Cell Carcinoma | Various | 48 and 72 hours | Dose- and time-dependent decrease in cell viability | [12][17] |
| MGH7 | Lung Squamous Cell Carcinoma | 5 µM | 72 hours | Reduced IC50 of BKM120 from 15.46 µM to 5.503 µM | [4] |
| H1299 | Non-Small Cell Lung Cancer | 10 µM (with 1 µM celastrol) | 24 hours | Synergistically decreased cell survival | [10][18] |
| H520 | Non-Small Cell Lung Cancer | 10 µM (with 2 µM celastrol) | 24 hours | Synergistically decreased cell survival | [10][18] |
| HL-60/DR | Promyelocytic Leukemia (Doxorubicin-Resistant) | 5 and 10 nM (with 100 nM doxorubicin) | 24 hours (pre-incubation) | Significantly reduced cell viability | [1] |
| EBC1 | Lung Squamous Cell Carcinoma | > 5 µM | 48 hours | NRF2 protein levels started to recover | [4] |
| HCE-2 | Human Corneal Epithelial | 10 µM | 24 hours | Significant reduction in NRF2 protein | [13] |
Table 2: IC50 Values for this compound
| Parameter | Value | Reference |
| IC50 for NRF2 Inhibition | 1.9 µM | [2][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT/XTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for NRF2 and Downstream Targets
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Signaling Pathway
Caption: The KEAP1-NRF2 signaling pathway and the point of this compound inhibition.
Experimental Workflow
Caption: A generalized experimental workflow for studying the effects of this compound.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for addressing unexpected this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss-of-function mutations in KEAP1 drive lung cancer progression via KEAP1/NRF2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Translating ML385 Findings to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NRF2 inhibitor, ML385, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NRF2?
This compound is a small molecule inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). It functions by directly binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding interferes with the formation of the NRF2-MAFG heterodimer, a complex necessary for binding to the Antioxidant Response Element (ARE) in the promoter region of NRF2 target genes. By preventing this DNA binding, this compound effectively inhibits the transcription of NRF2-dependent genes involved in antioxidant defense and cytoprotection.
Q2: What are the potential therapeutic applications of this compound?
This compound is being investigated primarily for its potential as an anti-cancer agent, particularly in tumors with mutations in the KEAP1 gene, which lead to the constitutive activation of NRF2. In such "NRF2-addicted" cancers, tumor cells rely on the NRF2 pathway for survival and resistance to chemotherapy. By inhibiting NRF2, this compound can sensitize these cancer cells to conventional therapies like carboplatin.[1] It has shown efficacy in preclinical models of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).[2]
Q3: Has this compound been tested in vivo?
Yes, this compound has been evaluated in several in vivo studies, primarily using mouse xenograft models of human cancers. These studies have demonstrated that this compound, particularly in combination with chemotherapy, can significantly inhibit tumor growth.[1]
Troubleshooting In Vivo Experiments with this compound
Q4: We are not observing the expected anti-tumor efficacy with this compound in our mouse model. What are the possible reasons?
Several factors could contribute to a lack of efficacy in vivo. Here are some troubleshooting steps:
-
Confirm NRF2 Pathway Activation in Your Model: this compound is most effective in tumors that have a gain of NRF2 function, often due to mutations in KEAP1 or NRF2 itself.[1] It is crucial to confirm that your in vivo model (cell line or patient-derived xenograft) exhibits constitutive NRF2 activation. This can be assessed by checking for mutations in KEAP1 or NRF2 and by measuring the baseline expression of NRF2 target genes (e.g., NQO1, GCLC, HO-1).
-
Check Formulation and Administration: this compound has poor aqueous solubility. Ensure that it is properly formulated to maintain its stability and bioavailability in vivo. A commonly used vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[2] Inconsistent preparation of the formulation can lead to precipitation of the compound and variable dosing.
-
Pharmacokinetics and Dosing Regimen: The reported half-life of this compound after intraperitoneal (IP) injection in mice is relatively short (t1/2 = 2.82 hours).[1] If your dosing schedule is not frequent enough, the compound's concentration in the tumor may not reach therapeutic levels for a sustained period. Consider if the dosing regimen (e.g., 30 mg/kg, daily) is appropriate for your specific model and experimental goals.
-
Tumor Microenvironment and Heterogeneity: The tumor microenvironment can influence drug penetration and efficacy. Additionally, tumor heterogeneity may mean that only a subpopulation of cells is sensitive to NRF2 inhibition.
-
Development of Resistance: While this compound is intended to overcome chemoresistance, cancer cells can develop resistance to NRF2 inhibitors through various mechanisms.
Q5: We are observing signs of toxicity in our animals treated with this compound. What could be the cause and how can we mitigate it?
While some studies report a lack of significant toxicity, it is a potential concern with any systemic inhibitor.
-
On-Target Toxicity in Normal Tissues: NRF2 plays a crucial protective role in normal tissues against oxidative stress. Systemic inhibition of NRF2 could potentially compromise the defense mechanisms of healthy cells, making them more susceptible to damage.
-
Off-Target Effects: Although a kinase screen of this compound against approximately 170 kinases did not show significant inhibition, the possibility of other off-target effects cannot be entirely ruled out.[3]
-
Formulation-Related Toxicity: The vehicle used to dissolve this compound, particularly if it contains high concentrations of DMSO or other solvents, can cause local irritation or systemic toxicity. It is advisable to run a vehicle-only control group to assess any vehicle-related effects.
-
Mitigation Strategies:
-
Dose Reduction: If toxicity is observed, consider reducing the dose of this compound.
-
Histopathology: Conduct thorough histopathological analysis of major organs (liver, kidney, spleen, etc.) from a pilot toxicity study to identify any organ-specific toxicities.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, weight loss, or changes in behavior.
-
Q6: How can we confirm that this compound is hitting its target in our in vivo experiment?
To ensure that the observed effects (or lack thereof) are due to NRF2 inhibition, it is essential to include pharmacodynamic markers in your study.
-
Analyze NRF2 Target Gene Expression: At the end of the study, collect tumor tissue and analyze the mRNA and protein levels of NRF2 and its downstream target genes (e.g., NQO1, HO-1). A significant reduction in the expression of these genes in the this compound-treated group compared to the vehicle control would confirm target engagement.[1]
-
Immunohistochemistry: Perform immunohistochemistry (IHC) on tumor sections to assess the levels and localization of NRF2 and its target proteins.
Data Summary
Table 1: In Vivo Pharmacokinetic and Dosing Information for this compound
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (t1/2) | 2.82 hours | Mouse (CD-1) | Intraperitoneal (IP) | [1] |
| Dose | 30 mg/kg | Mouse (Athymic nude) | Intraperitoneal (IP) | [1] |
| Dosing Frequency | Daily (Monday-Friday) | Mouse (Athymic nude) | Intraperitoneal (IP) | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Carboplatin in NSCLC Xenograft Models
| Cell Line | Treatment Group | Outcome | Reference |
| A549 | This compound + Carboplatin | Significant reduction in tumor growth compared to vehicle | [1] |
| H460 | This compound + Carboplatin | Significant reduction in tumor growth compared to vehicle | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol is based on a successful study using this compound in combination with carboplatin in NSCLC xenograft models.[1]
-
Animal Model: Athymic nude mice are commonly used for subcutaneous xenograft studies.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or H460) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) biweekly using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle consisting of PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Dosing Regimen:
-
This compound: Administer 30 mg/kg via intraperitoneal (IP) injection daily, five days a week (Monday to Friday).
-
Carboplatin: Administer at the desired dose (e.g., 5 mg/kg) following the established protocol for this agent.
-
Vehicle Control: Administer the same volume of the vehicle solution to the control group.
-
-
Treatment Duration: Continue the treatment for a predefined period (e.g., 3-4 weeks).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, RT-qPCR, IHC for pharmacodynamic markers).
Visualizations
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of ML385 for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Nrf2 inhibitor, ML385, in animal studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges in improving the bioavailability of this compound for in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving for in vivo administration. What solvents or formulations can I use?
A1: this compound is poorly soluble in aqueous solutions. To achieve a suitable concentration for in vivo dosing, a co-solvent system or a specific formulation is required. Here are some options that have been used in publications and are recommended by suppliers:
-
DMSO-based formulations: While DMSO is a good solvent for this compound, its use in animals should be minimized. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles.
-
PEG300, Tween-80, and Saline: This is a widely used formulation for delivering poorly soluble compounds. A typical preparation involves dissolving this compound in DMSO, then adding PEG300 and Tween-80, and finally bringing it to the desired volume with saline.[1][2]
-
Solutol/Cremophor EL/PEG400/Water: A specific vehicle composition of Solutol/Cremophor EL/polyethylene glycol 400/water (in a 15/10/35/40 volume ratio) has been successfully used for intraperitoneal (IP) administration in mice.[3]
-
Corn Oil: For oral administration, a suspension in corn oil can be prepared. Typically, this compound is first dissolved in a small amount of DMSO, which is then mixed with corn oil.[2]
Troubleshooting Tip: If you observe precipitation after adding your aqueous component (like saline or water), try slightly increasing the proportion of the organic co-solvents (PEG300, Tween-80) or gently warming the solution. Always prepare the formulation fresh before each use to minimize precipitation.
Q2: What is a typical dose of this compound used in mice?
A2: A commonly reported and effective dose of this compound in mouse xenograft models is 30 mg/kg , administered intraperitoneally (IP).[1][3][4] The dosing frequency is often daily, five days a week. However, the optimal dose may vary depending on the animal model, the disease being studied, and the administration route. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: What are the expected pharmacokinetic parameters of this compound in mice?
A3: A pharmacokinetic study in CD-1 mice dosed at 30 mg/kg IP revealed a half-life (t1/2) of 2.82 hours .[3][5] This relatively short half-life suggests that for sustained target engagement, frequent administration (e.g., daily) may be necessary.
Q4: I'm observing signs of toxicity in my animals. How can I mitigate this?
A4: Toxicity can arise from the compound itself or the vehicle used.
-
Vehicle Toxicity: Some vehicles, like Cremophor EL, can cause hypersensitivity reactions in some animals. If you suspect vehicle-related toxicity, consider alternative formulations. The concentration of DMSO should also be kept to a minimum, typically below 10% of the total injection volume.
-
Compound Toxicity: If this compound itself is causing toxicity, you may need to lower the dose. It is crucial to conduct a maximum tolerated dose (MTD) study before starting efficacy experiments. Monitoring animal weight, behavior, and food/water intake is essential for early detection of adverse effects. One study noted that mice tolerated a combination treatment of this compound and carboplatin with no evident signs of toxicity based on serum markers for liver function.[3]
Q5: How can I confirm that this compound is inhibiting the Nrf2 pathway in my animal model?
A5: To verify the in vivo efficacy of this compound, you should assess the expression of Nrf2 and its downstream target genes in your tissue of interest.
-
Western Blotting: Collect tissue samples after treatment and perform western blotting to measure the protein levels of Nrf2 and its targets, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1). A decrease in the expression of these proteins would indicate successful target engagement.[4]
-
RT-qPCR: Analyze the mRNA levels of Nrf2 target genes (e.g., Nqo1, Gclc, Ho-1) in tissue samples using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). A reduction in the mRNA levels of these genes will confirm the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (97.73 mM) | Sonication may be required to fully dissolve.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM) | Results in a clear solution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL (3.91 mM) | Forms a suspended solution; sonication is needed.[2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (t1/2) | 2.82 hours | CD-1 Mice | 30 mg/kg, Intraperitoneal (IP) | [3][5] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is based on a widely used vehicle system for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of DMSO. Ensure it is fully dissolved; sonication can be used to aid dissolution.
-
Vehicle Preparation: In a sterile tube, mix the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: To prepare a final concentration of 2 mg/mL for injection:
-
Take 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
Administration: Administer the freshly prepared suspension to the animals via intraperitoneal injection. Use sonication if a suspended solution is formed.[2]
Protocol 2: Pharmacodynamic Analysis of Nrf2 Inhibition in Tumor Tissue
This protocol describes how to assess the biological activity of this compound in a tumor xenograft model.
Procedure:
-
Animal Dosing: Treat tumor-bearing mice with this compound (e.g., 30 mg/kg IP, daily) or vehicle control for the desired duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and excise the tumors.
-
Sample Processing:
-
For Western Blotting: Homogenize a portion of the tumor in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.
-
For RT-qPCR: Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C until RNA extraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
RT-qPCR Analysis:
-
Extract total RNA from the frozen tumor tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for Nrf2 target genes (Nqo1, Gclc, Ho-1) and a housekeeping gene for normalization.
-
Analyze the relative gene expression changes between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating ML385-Induced Cytotoxicity in Normal Cells
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating potential cytotoxicity induced by the NRF2 inhibitor, ML385, in normal (non-cancerous) cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] NRF2 is a master regulator of the cellular antioxidant response.[3] Under normal conditions, NRF2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In response to oxidative stress, NRF2 is released from KEAP1, moves to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of many cytoprotective genes.[4]
This compound functions by binding directly to the NRF2 protein. This binding action prevents the NRF2 protein complex from attaching to the ARE sequences on DNA, which in turn blocks the transcription of NRF2's target genes, such as those involved in detoxification and antioxidant defense.[1][5]
Q2: Why is this compound cytotoxic?
The cytotoxicity of this compound stems from its primary mechanism of action. By inhibiting the NRF2 pathway, this compound diminishes the cell's ability to defend against oxidative stress.[1][6] This leads to a reduction in the expression of protective enzymes like heme oxygenase-1 (HO-1), superoxide dismutases (SOD1, SOD2), and components of glutathione synthesis.[1][7][8] The resulting imbalance leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[9][10] Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death pathways such as apoptosis and ferroptosis.[7][9] In cancer cells, which often have high baseline levels of oxidative stress, this inhibition of the NRF2 protective pathway can be particularly lethal.
Q3: Is this compound toxic to normal, non-cancerous cells?
Several studies indicate that this compound exhibits significant selectivity, showing much higher toxicity towards cancer cells with hyperactive NRF2 signaling (often due to mutations in KEAP1) compared to normal cells.[3][5] For instance, research has shown that this compound does not significantly inhibit the growth of non-tumorigenic immortalized lung epithelial cells (BEAS-2B) at concentrations that are effective against lung cancer cells.[5][11] Another study noted that a combination treatment including this compound had a smaller impact on the proliferation of normal BEAS-2B cells compared to its effect on lung cancer cells.[8] This suggests that normal cells, with a balanced redox system and properly regulated NRF2 activity, are less susceptible to NRF2 inhibition by this compound.
Q4: How can I minimize potential this compound-induced cytotoxicity in my normal cell lines?
While this compound generally shows low toxicity in normal cells, if you encounter unexpected cytotoxicity, consider the following strategies:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound for your cancer cell line of interest and use this or a slightly lower concentration for your comparative studies with normal cells.
-
Antioxidant Co-treatment: Supplementing the cell culture medium with an antioxidant like N-acetylcysteine (NAC) may help mitigate the effects of increased oxidative stress caused by NRF2 inhibition.[8] NAC can help replenish intracellular glutathione stores and directly scavenge ROS.
-
Limit Treatment Duration: Reduce the incubation time of this compound with your normal cells to the minimum required to observe the desired effect in the target cancer cells.
-
Ensure Healthy Culture Conditions: Maintain optimal cell culture conditions (e.g., proper pH, nutrient levels, and low passage number) to ensure cells have a robust baseline antioxidant capacity.
Q5: What are the signs of excessive cytotoxicity in my cell cultures?
Signs of excessive cytotoxicity that warrant investigation include:
-
Drastic Morphological Changes: A significant number of cells detaching from the culture plate, becoming rounded, or showing signs of blebbing.
-
Rapid Decrease in Cell Density: A noticeable drop in cell confluence compared to vehicle-treated control cells.
-
Low Cell Viability: Results from assays like MTT, MTS, or Trypan Blue exclusion showing a sharp decline in the percentage of viable cells.
-
Activation of Death Pathways: Increased staining for apoptosis markers (e.g., Annexin V) or increased activity of caspases.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal/control cell lines. | 1. Concentration Too High: The this compound concentration may be excessive for the specific normal cell line. 2. Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to disruptions in redox balance. 3. Suboptimal Cell Health: Cells may be stressed due to high passage number, nutrient depletion, or contamination. | 1. Perform a Dose-Response Assay: Determine the IC50 of this compound on your normal cell line and compare it to your cancer cell line. Use a concentration well below the IC50 for normal cells. 2. Test a Different Normal Cell Line: If possible, use an alternative, validated normal cell line as a control. 3. Use Low-Passage Cells: Ensure cells are healthy and from a low-passage stock. Confirm the absence of contamination. |
| Inconsistent results with this compound treatment. | 1. This compound Instability: The compound may be degrading in solution. 2. Inconsistent Seeding Density: Variation in the initial number of cells plated can lead to different responses. 3. Variable Treatment Times: Inconsistent exposure times can alter the cytotoxic effect. | 1. Prepare Fresh Solutions: Prepare this compound solutions fresh from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers are plated for each experiment. Allow cells to adhere and stabilize for 24 hours before treatment. 3. Use a Timer: Ensure precise and consistent incubation times for all experimental conditions. |
| Difficulty determining the optimal non-toxic concentration of this compound. | 1. Narrow Therapeutic Window: The concentration range that inhibits NRF2 in cancer cells without affecting normal cells might be narrow. 2. Assay Insensitivity: The chosen viability assay may not be sensitive enough to detect subtle cytotoxic effects. | 1. Use a Gradient of Concentrations: Test a wide range of this compound concentrations in parallel on both cancer and normal cells (e.g., from 0.1 µM to 50 µM). 2. Use Multiple Viability Assays: Complement a metabolic assay (e.g., MTS) with a method that measures membrane integrity (e.g., Trypan Blue) or a real-time cell imaging system. |
Quantitative Data Summary
The following table summarizes findings on the differential effect of this compound on various cell lines, highlighting its selectivity for cancer cells.
| Cell Line | Cell Type | Treatment | Observed Effect | Citation |
| BEAS-2B | Non-tumorigenic lung epithelial | This compound (up to 25 µM) | No significant inhibition of growth or colony formation. | [5][11] |
| H460 | NSCLC (KEAP1 mutant) | This compound | More sensitive to this compound-induced cytotoxicity compared to H460 cells with wild-type KEAP1. | [5] |
| A549 | NSCLC (KEAP1 mutant) | This compound + Carboplatin | This compound significantly enhances the cytotoxic effect of carboplatin. | [5] |
| H1299 / H520 | Lung Cancer | Celastrol + this compound | Combination treatment showed greater inhibition of proliferation compared to normal BEAS-2B cells. | [8] |
| MGH7 | Lung Squamous Cell Carcinoma | This compound (up to 10 µM) | No significant acute cytotoxicity observed after 72 hours. | [11] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using an MTS Assay
This protocol provides a method to measure cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by living cells.
-
Cell Seeding: Plate cells (e.g., 4 x 10³ to 8 x 10³ cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Cell Treatment: Remove the old medium and add 50 µL of fresh medium and 50 µL of the 2x this compound solution to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 2: Measuring Oxidative Stress (ROS Levels) with DCFH-DA
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm, serum-free medium or PBS.
-
Staining: Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm, serum-free medium or PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold change in ROS levels.
Protocol 3: Western Blot Analysis of NRF2 Pathway Activation
This protocol allows for the detection of changes in protein levels of NRF2 and its downstream targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, or other targets of interest overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathway affected by this compound and a typical experimental workflow for its study.
References
- 1. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Activity of ML385 in New Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NRF2 inhibitor ML385 with other alternative compounds, offering supporting experimental data to validate its anti-tumor activity in various cancer types. The persistent activation of the NRF2 pathway is a common feature in many tumors, contributing to chemoresistance and malignant progression. Consequently, inhibiting NRF2 has emerged as a promising therapeutic strategy. This document summarizes key findings, presents quantitative data in a structured format, and provides detailed experimental protocols for the validation of NRF2 inhibitors like this compound.
This compound and the NRF2 Pathway
Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). However, in many cancer cells, the NRF2 pathway is constitutively active due to mutations in either NRF2 or KEAP1, leading to enhanced cell survival and resistance to anticancer therapies.
This compound is a small molecule inhibitor that specifically targets NRF2. It has been shown to sensitize cancer cells to chemotherapy and inhibit tumor growth in preclinical models of non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and acute myeloid leukemia (AML).
Comparative Analysis of NRF2 Inhibitors
While this compound is a potent and selective NRF2 inhibitor, other compounds, both natural and synthetic, have also been investigated for their ability to target this pathway. This section compares the anti-tumor activity of this compound with notable alternatives.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo anti-tumor efficacy of this compound and a key alternative, Brusatol, a natural quassinoid.
Table 1: In Vitro Cytotoxicity (IC50) of NRF2 Inhibitors in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | A549 (KEAP1 mutant) | ~5-10 | [1] |
| Head and Neck Squamous Cell Carcinoma | FaDu | ~10-20 | [2] | |
| Head and Neck Squamous Cell Carcinoma | YD9 | ~10-20 | [2] | |
| Acute Myeloid Leukemia | MV411 | Dose-dependent inhibition | [3] | |
| Acute Myeloid Leukemia | MOLM13 | Dose-dependent inhibition | [3] | |
| Brusatol | Lung Cancer | A549 | < 0.06 | [4] |
| Breast Cancer | MCF-7 | 0.08 | [4] | |
| Breast Cancer | MDA-MB-231 | Not Specified | [4] | |
| Glioma | U251 (IDH1-mutated) | ~0.02 | [4] | |
| HER2-Positive Breast Cancer | BT-474 | 0.7537 | [2] | |
| HER2-Positive Ovarian Cancer | SK-OV-3 | 0.7610 | [2] | |
| HER2-Positive Breast Cancer | SK-BR-3 | 8.631 | [2] | |
| Colorectal Cancer | HCT-116 | 0.067 | [5] | |
| Colorectal Cancer | CT-26 | 0.27 µg/mL | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of NRF2 Inhibitors
| Compound | Cancer Model | Dosage and Administration | Key Findings | Reference |
| This compound | NSCLC Xenograft (A549 cells) in mice | 50 mg/kg, i.p., daily | Significant tumor growth inhibition, especially in combination with carboplatin.[1] | [1] |
| Brusatol | Lung Cancer Xenograft (A549 cells) in mice | 2 mg/kg | Suppressed tumor progression.[4] | [4] |
| HER2-Positive Ovarian Cancer Xenograft (SK-OV-3 cells) in mice | Not Specified | Synergistic anti-tumor effect with trastuzumab.[2] | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: NRF2 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for validating anti-tumor activity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for NRF2 and HO-1 Expression
This protocol is used to determine the effect of this compound on the protein levels of NRF2 and its downstream target, Heme Oxygenase-1 (HO-1).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NRF2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice, NSG mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound and vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection) and the vehicle control according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
This compound demonstrates significant potential as an anti-tumor agent by targeting the NRF2 pathway. The provided data and protocols offer a framework for researchers to validate and compare the efficacy of this compound in new cancer types. The synergistic effects observed when this compound is combined with standard chemotherapies highlight a promising avenue for future clinical investigations. Further research into the broader applicability of this compound and other NRF2 inhibitors is warranted to expand the arsenal of targeted cancer therapies.
References
- 1. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 2. Nrf2 Inhibitor, Brusatol in Combination with Trastuzumab Exerts Synergistic Antitumor Activity in HER2-Positive Cancers by Inhibiting Nrf2/HO-1 and HER2-AKT/ERK1/2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Synergistic Anti-Leukemic Activity of ML385 and Venetoclax in Acute Myeloid Leukemia
A promising therapeutic strategy for Acute Myeloid Leukemia (AML) is emerging from the synergistic combination of the NRF2 inhibitor, ML385, and the BCL-2 inhibitor, venetoclax. Preclinical studies have demonstrated that this combination significantly enhances cancer cell death by co-opting the ferroptosis pathway, offering a potential new avenue for treating this aggressive hematologic malignancy.
Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While venetoclax has shown efficacy in treating AML, resistance remains a significant challenge.[1] Research now indicates that targeting the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway with this compound can sensitize AML cells to venetoclax, leading to a potent synergistic anti-leukemic effect.[2][3]
The mechanism underlying this synergy lies in the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound, by inhibiting NRF2, disrupts the cellular antioxidant defense system. This disruption leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.[3] Venetoclax, a BCL-2 inhibitor, is known to induce apoptosis, another form of programmed cell death. The combination of this compound and venetoclax appears to create a dual-pronged attack, overwhelming the cancer cells' survival mechanisms and leading to enhanced cell death.
In Vitro Efficacy: Enhanced Cell Death in AML Cell Lines
Studies have consistently shown the synergistic effect of this compound and venetoclax across various AML cell lines, including MV411, MOLM13, HL60, THP1, and NB4.[3] The combination has been shown to be more effective at inducing apoptosis in MV411 cells than combinations of this compound with other standard AML therapies like ATO or Ara-C.[3]
A key indicator of synergistic interaction between two drugs is the combination index (CI), where a value less than 1 indicates synergy. In the MV411 AML cell line, the combination of this compound (10 μM) and venetoclax (0.1 μM) demonstrated a strong synergistic effect with a combination index of 0.08417.[3]
The following tables summarize the quantitative data from in vitro experiments, highlighting the increased cell death and induction of ferroptosis markers in AML cell lines treated with the combination of this compound and venetoclax.
Table 1: Synergistic Induction of Cell Death in AML Cell Lines
| Cell Line | Treatment | % Cell Death (relative to control) |
| MV411 | Venetoclax (0.1 μM) | ~20% |
| This compound (10 μM) | ~15% | |
| Venetoclax + this compound | ~60% | |
| MOLM13 | Venetoclax (0.1 μM) | ~15% |
| This compound (10 μM) | ~10% | |
| Venetoclax + this compound | ~45% | |
| HL60 | Venetoclax (0.1 μM) | ~10% |
| This compound (10 μM) | ~5% | |
| Venetoclax + this compound | ~35% |
Table 2: Induction of Ferroptosis Markers in AML Cell Lines
| Cell Line | Treatment | Relative Labile Iron Pool Increase | Relative Lipid ROS Increase |
| MV411 | Venetoclax + this compound | Significant Increase | Significant Increase |
| MOLM13 | Venetoclax + this compound | Significant Increase | Significant Increase |
| HL60 | Venetoclax + this compound | Significant Increase | Significant Increase |
In Vivo Confirmation: Synergistic Anti-Leukemic Activity in Mouse Models
The potent synergy observed in vitro has also been confirmed in in vivo studies using cell line-derived xenograft (CDX) mouse models of AML.[2] The combination of this compound and venetoclax demonstrated significant anti-leukemic activity, further supporting its therapeutic potential.[2]
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and venetoclax is rooted in their complementary mechanisms of action, converging on the induction of cell death. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating this synergy.
Caption: Signaling pathway of this compound and venetoclax synergy.
Caption: Experimental workflow for validating synergy.
Experimental Protocols
The following are summaries of the key experimental protocols used to validate the synergistic effect of this compound and venetoclax in AML.
Cell Culture: AML cell lines (MV411, MOLM13, HL60, THP1, NB4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (CCK-8):
-
AML cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound, venetoclax, or the combination for 48 hours.
-
10 μL of CCK-8 solution was added to each well and incubated for 2-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Apoptosis Assay (Flow Cytometry):
-
AML cells were treated with this compound, venetoclax, or the combination for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
Measurement of Lipid ROS:
-
AML cells were treated with this compound, venetoclax, or the combination for 48 hours.
-
Cells were stained with C11-BODIPY 581/591 dye.
-
The level of lipid ROS was measured by flow cytometry.
Measurement of Labile Iron Pool:
-
AML cells were treated with this compound, venetoclax, or the combination for 48 hours.
-
Cells were incubated with Calcein-AM.
-
The fluorescence of Calcein, which is quenched by labile iron, was measured using a flow cytometer or fluorescence microscopy. A decrease in fluorescence indicates an increase in the labile iron pool.
In Vivo Xenograft Studies:
-
NOD/SCID mice were subcutaneously or intravenously injected with AML cells.
-
Once tumors were established, mice were treated with this compound, venetoclax, or the combination.
-
Tumor volume and survival were monitored over time to assess the anti-leukemic efficacy of the treatments.[2]
Conclusion
The combination of the NRF2 inhibitor this compound and the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML. The synergistic induction of ferroptosis and apoptosis provides a powerful mechanism to overcome resistance and enhance the killing of leukemia cells. The robust preclinical data from both in vitro and in vivo studies provide a strong rationale for further clinical investigation of this combination in AML patients.
References
cross-validation of ML385's effect in different KEAP1 mutant cell lines
The small molecule inhibitor ML385 demonstrates selective efficacy in cancer cell lines harboring mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene. This guide provides a comparative analysis of this compound's effects in different KEAP1 mutant cell lines, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mutations in the KEAP1 gene, a key negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), are frequently observed in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to the constitutive activation of NRF2, promoting cancer cell survival, proliferation, and resistance to therapy. This compound is a potent and specific inhibitor of NRF2 that has shown promise in overcoming this resistance mechanism.
The KEAP-NRF2 Signaling Pathway and this compound's Mechanism of Action
Under normal physiological conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2. In the presence of oxidative or electrophilic stress, this interaction is disrupted, leading to NRF2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven genes that protect the cell. In cancer cells with KEAP1 mutations, this regulatory system is compromised, resulting in persistently high levels of NRF2 and a pro-tumorigenic antioxidant program. This compound directly binds to NRF2, inhibiting its transcriptional activity and sensitizing cancer cells to cytotoxic therapies.
ML385: A Comparative Analysis of its Impact on NRF2-Regulated Pathways
For researchers, scientists, and drug development professionals, understanding the precise impact of targeted inhibitors is paramount. This guide provides a detailed comparison of the effects of ML385, a potent and specific NRF2 inhibitor, across various NRF2-regulated cellular pathways. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
This compound is a small molecule that directly interacts with the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of cellular antioxidant and detoxification responses.[1][2] By binding to the Neh1 domain of NRF2, this compound prevents its binding to the antioxidant response element (ARE) in the promoter region of its target genes, thereby inhibiting their transcription.[3][4] This targeted inhibition has profound effects on multiple signaling pathways, making this compound a valuable tool for research and a potential therapeutic agent, particularly in oncology.
Impact on Core NRF2-Regulated Antioxidant and Detoxification Pathways
The primary role of NRF2 is to protect cells from oxidative stress by upregulating a battery of antioxidant and detoxification enzymes. This compound effectively abrogates this protective function.
Quantitative Effects of this compound on Key NRF2 Target Genes and Cellular Antioxidant Capacity
| Target Gene/Parameter | Cell Line | This compound Concentration | Effect | Reference |
| NQO1 mRNA | A549 | 5 µM (48h) | Significant decrease | [5] |
| NQO1 Enzyme Activity | A549 | Dose-dependent | Significant attenuation | [1] |
| Total Antioxidant Capacity | A549 | Dose-dependent | Reduction | [1] |
| Reduced Glutathione (GSH) Levels | A549 | Dose-dependent | Reduction | [1] |
| HO-1 Protein | FaDu, YD9 | Dose-dependent | Decrease | [6] |
| GCLC mRNA | HepG2-ARE | 1 µM (co-treatment) | Significant inhibition of DMF-induced expression | [7] |
| HMOX1 mRNA | WT and A53TSyn neurons | 1 µM (co-treatment) | Significant inhibition of DMF-induced expression | [7] |
Crosstalk with Major Signaling Pathways: The Case of PI3K-mTOR
Recent studies have unveiled a significant interplay between the NRF2 pathway and the PI3K-mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K-mTOR pathway, an effect that is particularly relevant in cancer biology.[5]
In lung squamous cell carcinoma (LUSC), inhibition of NRF2 by this compound leads to a reduction in PI3K-mTOR signaling.[5] This occurs through at least two mechanisms: a decrease in AKT phosphorylation and a reduction in RagD protein expression, which impairs the recruitment of mTOR to lysosomes.[5]
Quantitative Data on this compound's Impact on the PI3K-mTOR Pathway
| Cell Line | Treatment | Effect | Finding | Reference |
| MGH7 | 5 µM this compound + BKM120 | Reduction in IC50 of BKM120 | From 15.46 µM to 5.503 µM | [5] |
| MGH7 | This compound + BKM120 | Enhanced inhibition of colony formation | Synergistic effect | [5] |
| LK2 | This compound | Decreased fluorescence intensity of RagD | Consistent with reduced protein levels | [5] |
Induction of Ferroptosis through the NRF2-SLC7A11 Axis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The NRF2 pathway plays a crucial role in protecting cells from ferroptosis, primarily by upregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system essential for glutathione synthesis.
This compound has been demonstrated to promote ferroptosis by inhibiting the NRF2-SLC7A11 pathway.[8] This leads to a decrease in glutathione levels and an increase in reactive oxygen species (ROS) and lipid peroxidation, ultimately sensitizing cancer cells to radiotherapy.[8]
Experimental Evidence for this compound-Induced Ferroptosis
| Cell Line | Treatment | Effect | Finding | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | This compound + Radiation | Increased ROS and lipid peroxidation | Promotion of ferroptosis | [8] |
| ESCC | This compound + Radiation | Decreased glutathione levels | Impairment of antioxidant defense | [8] |
| ESCC | Overexpression of SLC7A11 | Restored glutathione levels and alleviated lipid peroxidation | Confirms the role of the NRF2-SLC7A11 axis | [8] |
Comparison with Other NRF2 Inhibitors
While this compound is a well-characterized NRF2 inhibitor, other compounds also target this pathway, albeit through different mechanisms.
| Inhibitor | Mechanism of Action | Reference |
| This compound | Directly binds to the Neh1 domain of NRF2, preventing its interaction with DNA.[2][3] | [2][3] |
| Retinoic Acid (RA) | Modulates NRF2 activity, though the exact mechanism is complex and can be cell-type specific. | [3] |
| K67 | Inhibits the interaction between phosphorylated p62 and KEAP1, preventing constitutive NRF2 activation.[3] | [3] |
| Brusatol | Promotes the degradation of NRF2 protein. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating research findings. Below are outlines for key assays used to assess the impact of this compound.
NRF2-ARE Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NRF2.
-
Cell Culture and Transfection: Plate cells (e.g., HepG2) in a 96-well plate. Co-transfect with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations. Include a positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for NRF2 and Downstream Targets
This technique is used to measure the protein expression levels of NRF2 and its target genes.
-
Cell Lysis and Protein Quantification: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, or other proteins of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Conclusion
This compound is a powerful and specific inhibitor of the NRF2 pathway, with far-reaching consequences for cellular function. Its ability to suppress antioxidant defenses, inhibit pro-survival signaling cascades like PI3K-mTOR, and induce ferroptosis underscores its potential as a therapeutic agent, particularly in cancers characterized by NRF2 hyperactivation. This guide provides a framework for understanding and further investigating the multifaceted impact of this compound on NRF2-regulated pathways. The presented data and methodologies offer a solid foundation for researchers aiming to harness the therapeutic potential of NRF2 inhibition.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ML385 and Other Small Molecule NRF2 Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various pathological conditions, including cancer, the sustained activation of the NRF2 pathway can contribute to disease progression and therapeutic resistance. This has spurred the development of small molecule inhibitors targeting NRF2. This guide provides a comparative overview of ML385, a well-characterized NRF2 inhibitor, and other notable small molecules in this class, focusing on their performance based on available experimental data.
Performance Comparison of NRF2 Inhibitors
The following tables summarize the quantitative data for this compound and two other small molecule NRF2 inhibitors: Brusatol and Trigonelline. It is important to note that the data presented here are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the specific assays and cell lines used.
Table 1: Potency of NRF2 Inhibitors (IC50 Values)
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | NRF2 Reporter Assay | A549 (NSCLC) | 1.9 µM | [1] |
| Brusatol | Cell Viability Assay | CT-26 (Colon Carcinoma) | 0.27 ± 0.01 µg/mL | [2] |
| Cell Viability Assay | KOPN-8 (B-cell ALL) | 1.4 nM | [3] | |
| Cell Viability Assay | CEM (T-cell ALL) | 7.4 nM | [3] | |
| Cell Viability Assay | MOLT-4 (T-cell ALL) | 7.8 nM | [3] | |
| Cell Viability Assay | MCF-7 (Breast Cancer) | 0.08 µM | [4] | |
| Trigonelline | N/A | N/A | Not Reported | [5][6][7] |
Note: IC50 values for Brusatol are presented in various units (µg/mL, nM, µM) as reported in the respective studies. Direct conversion and comparison should be done with caution.
Table 2: Mechanism of Action and Cellular Effects
| Inhibitor | Mechanism of Action | Key Cellular Effects | Reference |
| This compound | Directly binds to the Neh1 domain of NRF2, preventing its binding to DNA. | - Inhibits NRF2 transcriptional activity. - Sensitizes cancer cells to chemotherapy. | [8][9] |
| Brusatol | Inhibits protein translation, leading to the degradation of short-lived proteins, including NRF2. | - Rapidly and transiently depletes NRF2 protein levels. - Sensitizes cancer cells to chemotherapeutic agents and radiation. - May have off-target effects due to global protein synthesis inhibition. | [8][10][11] |
| Trigonelline | Inhibits NRF2 activation and nuclear translocation via the EGFR signaling pathway. | - Downregulates NRF2 target genes. - Augments the efficacy of cisplatin and etoposide in NSCLC cells. | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and further investigation of these NRF2 inhibitors.
NRF2 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NRF2.
-
Cell Culture and Transfection: Cells (e.g., A549) are cultured in appropriate media. For transient transfections, cells are seeded in multi-well plates and transfected with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[12] Stable cell lines expressing the reporter construct can also be used.
-
Compound Treatment: After transfection and recovery, cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 24-48 hours).[13]
-
Luciferase Activity Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[12][13] The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for NRF2 and Target Gene Expression
This technique is used to assess the protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).
-
Cell Lysis and Protein Quantification: Cells are treated with the NRF2 inhibitor for the desired time. Subsequently, cells are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.[14][15]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for NRF2, NQO1, HO-1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[14][17]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14] Densitometric analysis is performed to quantify the protein expression levels relative to the loading control.
Clonogenic Assay
This assay evaluates the long-term survival and proliferative capacity of cells after treatment with an inhibitor.
-
Cell Seeding: A known number of single cells are seeded into multi-well plates.
-
Inhibitor Treatment: Cells are treated with the NRF2 inhibitor at various concentrations for a specific duration.
-
Colony Formation: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for a period of 9-14 days until visible colonies are formed.[18]
-
Staining and Counting: The colonies are fixed and stained with a solution like crystal violet. Colonies containing 50 or more cells are counted.
-
Survival Fraction Calculation: The plating efficiency and surviving fraction for each treatment group are calculated to assess the cytotoxic effect of the inhibitor.
Visualizing the NRF2 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The NRF2 signaling pathway under basal and stress conditions.
Caption: A typical experimental workflow for evaluating NRF2 inhibitors.
References
- 1. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors — Target Discovery Institute [tdi.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Inhibition of the Nrf2 transcription factor by the alkaloid trigonelline renders pancreatic cancer cells more susceptible to apoptosis through decreased proteasomal gene expression and proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trigonelline inhibits Nrf2 via EGFR signalling pathway and augments efficacy of Cisplatin and Etoposide in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Reversing Resistance: A Comparative Guide to ML385 in Overcoming Cisplatin Insensitivity
For Immediate Release
[City, State] – [Date] – A comprehensive new guide details the promising role of ML385, a potent Nrf2 inhibitor, in surmounting cisplatin resistance, a significant hurdle in cancer therapy. This publication offers researchers, scientists, and drug development professionals a comparative analysis of this compound against other therapeutic strategies, supported by experimental data, detailed protocols, and visual pathways to illuminate the underlying mechanisms of action.
Cisplatin remains a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance significantly curtails its efficacy, leading to treatment failure and poor patient outcomes. Recent research has pinpointed the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) as a key driver of this resistance. In many cisplatin-resistant tumors, the Nrf2 pathway is hyperactivated, leading to an enhanced antioxidant response that protects cancer cells from the cytotoxic effects of cisplatin-induced oxidative stress.
This compound has emerged as a critical tool for researchers, demonstrating the ability to reverse this resistance by directly inhibiting Nrf2. This guide provides a deep dive into the experimental evidence validating this compound's role, offering a clear comparison with alternative approaches aimed at restoring cisplatin sensitivity.
Performance of this compound in Combination with Cisplatin
The co-administration of this compound with cisplatin has shown a synergistic effect in killing cancer cells, particularly in cisplatin-resistant models. This is evidenced by a significant reduction in the half-maximal inhibitory concentration (IC50) of cisplatin in the presence of this compound.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| A549 (NSCLC - Cisplatin Sensitive) | Cisplatin alone | 16.48 | - |
| Cisplatin + this compound (low dose) | Data not available | Data not available | |
| A549/DDP (NSCLC - Cisplatin Resistant) | Cisplatin alone | 33.85 | - |
| Cisplatin + this compound (low dose) | Specific IC50 not available, but synergistic effect observed | Significant | |
| FaDu (HNSCC) | Cisplatin alone | 24.99 | - |
| Cisplatin (1 µM) + this compound | Dose-dependent decrease in viability | Synergistic | |
| YD9 (HNSCC) | Cisplatin alone | 8.68 | - |
| Cisplatin (1 µM) + this compound | Dose-dependent decrease in viability | Synergistic |
Note: Specific IC50 values for the combination of this compound and cisplatin in resistant cell lines are not consistently reported across the literature, though a significant synergistic effect and increased cell death are well-documented.[1]
The Nrf2 Signaling Pathway and this compound's Mechanism of Action
Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for degradation. In response to oxidative stress, such as that induced by cisplatin, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes, including heme oxygenase-1 (HMOX1), produce proteins that neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting the cell. In resistant cancer cells, this pathway is often constitutively active.
This compound directly binds to Nrf2, preventing its interaction with AREs in the DNA. This blockade inhibits the transcription of downstream antioxidant genes, leading to an accumulation of ROS and rendering the cancer cells susceptible to cisplatin-induced damage.[2][3][4]
Experimental Protocols
This guide provides detailed methodologies for key experiments to validate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of cisplatin, this compound, or a combination of both for 24-72 hours. Include untreated cells as a control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with cisplatin, this compound, or their combination for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins, such as Nrf2 and its downstream target, HMOX1.
Protocol:
-
Treat cells with cisplatin, this compound, or their combination for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Alternative Strategies to Overcome Cisplatin Resistance
While this compound presents a targeted approach, several other strategies are being explored to combat cisplatin resistance.
| Strategy | Mechanism | Supporting Data Highlights |
| EGFR Inhibitors (e.g., Gefitinib, Osimertinib) | The EGFR pathway is often upregulated in cisplatin-resistant tumors. Inhibitors block this signaling, leading to decreased proliferation and survival. | Combination with cisplatin enhances anti-tumor effects in vitro and in vivo in cisplatin-resistant NSCLC cells.[6] Clinical trials have shown improved progression-free survival with EGFR inhibitors plus platinum-based chemotherapy in EGFR-mutant NSCLC.[6][7] |
| PI3K/Akt Inhibitors (e.g., BKM120) | The PI3K/Akt pathway is a critical survival pathway that is often activated in resistant cancers. Inhibition can induce apoptosis and cell cycle arrest. | BKM120 sensitized colorectal and lung cancer cells to cisplatin, leading to increased apoptosis and reduced proliferation.[8][9][10] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | In tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, especially when combined with DNA-damaging agents like cisplatin. | Strong correlation observed between sensitivity to PARP inhibitors and cisplatin in ovarian cancer cell lines.[7] Clinical trials have demonstrated the efficacy of PARP inhibitors as maintenance therapy in platinum-sensitive ovarian cancer. |
Visualizing Experimental Workflow and Alternative Pathways
Experimental Workflow for Validating this compound Efficacy
Alternative Signaling Pathways in Cisplatin Resistance
Conclusion
The selective inhibition of the Nrf2 pathway by this compound represents a promising and targeted strategy to resensitize resistant tumors to cisplatin. The data presented in this guide underscore the potential of this compound as a valuable research tool and a potential therapeutic agent in combination with conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in overcoming cisplatin resistance and improving patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nrf2-HMOX1 pathway as a therapeutic target for reversing cisplatin resistance in non-small cell lung cancer via inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-proliferative and pro-apoptotic activities of 5F and cisplatin in human non-small cell lung cancer NCI-H23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 7. Overlapping gene dependencies for PARP inhibitors and carboplatin response identified by functional CRISPR-Cas9 screening in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of ML385-Treated Cells Reveals Downregulation of NRF2-Mediated Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of the NRF2 inhibitor, ML385. This guide provides an objective comparison of gene expression changes in this compound-treated versus control cells, supported by experimental data and detailed methodologies.
This compound is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. In various cancer types, the NRF2 pathway is often hyperactivated, promoting cell survival and resistance to therapy. This compound has been shown to bind directly to NRF2, inhibiting its transcriptional activity and sensitizing cancer cells to chemotherapeutic agents. This guide summarizes the key transcriptomic changes induced by this compound treatment, providing valuable insights into its mechanism of action and therapeutic potential.
Quantitative Transcriptomic Data
The following tables summarize the observed changes in gene expression upon treatment with this compound across different studies. The data is compiled from various cancer cell lines, primarily non-small cell lung cancer (NSCLC), where the effects of this compound have been extensively studied.
Table 1: Effect of this compound on the Expression of NRF2 and its Key Target Genes
| Gene Symbol | Gene Name | Function | Cell Line | This compound Concentration | Duration of Treatment | Observed Change in Expression | Reference |
| NFE2L2 (NRF2) | Nuclear factor erythroid 2-related factor 2 | Master regulator of antioxidant response | A549, XDO377 | 5 µM | 48-72 hours | Dose-dependent reduction in mRNA and protein levels | [3][4] |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | Detoxification of quinones, antioxidant defense | A549, XDO377, EBC1 | 5 µM | 48 hours | Significant reduction in mRNA and protein expression | [3][5] |
| HMOX1 (HO-1) | Heme oxygenase 1 | Heme catabolism, antioxidant | FaDu, YD9 | Not specified | Not specified | Reduction in protein expression | [6] |
| GCLC | Glutamate-cysteine ligase catalytic subunit | Rate-limiting enzyme in glutathione synthesis | A549 | 5 µM | 72 hours | Reduction in mRNA expression | [7] |
Table 2: Impact of this compound on Genes Involved in the PI3K-mTOR Signaling Pathway
| Gene Symbol | Gene Name | Function | Cell Line | This compound Concentration | Duration of Treatment | Observed Change in Expression/Activity | Reference |
| AKT | AKT serine/threonine kinase 1 | Cell survival, proliferation, and metabolism | EBC1, LK2, MGH7 | 5 µM | 48 hours | Reduced phosphorylation of AKT | |
| RPS6 | Ribosomal protein S6 | Protein synthesis, cell growth | EBC1, LK2, MGH7 | 5 µM | 48 hours | Reduced phosphorylation of S6 | |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E binding protein 1 | Translation repression | LK2, MGH7 | 5 µM | 48 hours | Reduced phosphorylation of 4EBP1 | |
| RAGD | Ras-related GTP binding D | mTORC1 signaling | LK2 | Not specified | Not specified | Reduced protein expression |
Experimental Protocols
The following provides a detailed methodology for a representative transcriptomics experiment to compare this compound-treated and control cells.
1. Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) or other relevant cancer cell lines with known NRF2 pathway activation status.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (e.g., 5 µM final concentration) or an equivalent volume of DMSO (vehicle control).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) before harvesting for RNA extraction.
2. RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica columns.
-
RNA Quantification and Purity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
RNA Integrity: The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA sequencing.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: An RNA-seq library is prepared from the high-quality total RNA. This process typically includes:
-
Poly(A) Selection: mRNA is enriched from the total RNA by capturing the polyadenylated tails.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: The adapter-ligated fragments are amplified by PCR to generate the final library.
-
-
Library Quality Control: The quality and quantity of the prepared library are assessed using a Bioanalyzer and qPCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
4. Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: The gene count data is used to identify differentially expressed genes between the this compound-treated and control groups. This is typically performed using R packages such as DESeq2 or edgeR, which model the count data and perform statistical tests to identify genes with significant changes in expression. A false discovery rate (FDR) adjusted p-value (e.g., < 0.05) and a log2 fold change cut-off (e.g., > |1|) are used to identify significantly differentially expressed genes.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is then used for pathway analysis (e.g., using KEGG or Reactome databases) and Gene Ontology (GO) enrichment analysis to identify the biological processes and pathways that are significantly affected by this compound treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of the PI3K-mTOR pathway by this compound via NRF2.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Mining a human transcriptome database for chemical modulators of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing RNA-seq data with DESeq2 [bioconductor.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A core NRF2 gene set defined through comprehensive transcriptomic analysis predicts selective drug resistance and poor multi-cancer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ML385: A Guide for Laboratory Professionals
For Immediate Reference: ML385 is a chemical compound requiring careful handling and disposal in accordance with hazardous waste regulations. It should not be disposed of in general waste or down the drain. All waste material must be treated as hazardous chemical waste.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal and handling of this compound, a specific inhibitor of nuclear factor erythroid 2-related factor 2 (Nrf2). Adherence to these procedures is critical to ensure personal safety and environmental compliance.
I. Essential Safety and Handling Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS) provided by the supplier. Personal Protective Equipment (PPE) is mandatory.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves for maximum protection.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
II. Step-by-Step Disposal Procedure
All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregation of Waste:
-
Separate solid waste (e.g., contaminated gloves, absorbent pads, pipette tips) from liquid waste (e.g., unused solutions, solvents).
-
Do not commingle this compound waste with other laboratory wastes to prevent unforeseen chemical reactions.[1]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the solvents used (e.g., DMSO, DMF).
-
If a syringe contains any residual this compound solution, even a small amount, it must be disposed of as hazardous chemical waste in a designated bulk waste container, not in a sharps container.[1]
-
-
Solid Waste Disposal:
-
Place all disposable items contaminated with this compound (e.g., gloves, absorbent pads, vials) into a designated hazardous waste container.[1]
-
Used syringes that are completely empty with no visible residual drug can be disposed of in a red sharps container.[1] However, if there is any doubt, err on the side of caution and dispose of it as hazardous chemical waste.
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components of the waste, including solvents.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or no longer in use, submit a hazardous waste pickup request through your institution's EHS online portal or by contacting them directly.[1]
-
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Isolate the spill area to prevent further contamination.
-
Report: Immediately report the spill to your laboratory supervisor and your institution's EHS department.
-
Decontamination (if trained): If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean the area while wearing full PPE. All cleanup materials must be disposed of as hazardous waste.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Seek medical attention immediately after any exposure.
-
IV. Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₉H₂₅N₃O₄S[2] |
| Molecular Weight | 511.6 g/mol [2] |
| Appearance | Solid |
| CAS Number | 846557-71-9[2] |
| Storage Temperature | Store at -20°C |
| Solubility | DMSO: up to 100 mg/mL[3], DMF: 30 mg/mL[2] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling ML385
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of ML385, a potent NRF2 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate potential laboratory hazards.
Hazard Identification and Safety Precautions
While a specific GHS classification for this compound is not universally available, its cytotoxic nature and use in cancer research necessitate handling it as a hazardous compound. The following information is based on general safety data for similar research chemicals.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been fully investigated.
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., nitrile). | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. | Protect skin and clothing from contamination. |
| Respiratory | Use a properly fitted NIOSH-approved respirator or work in a chemical fume hood. | Prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Conduct all manipulations of this compound powder within a certified chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, calibrated analytical balance for weighing.
-
Handle the compound with clean, chemical-resistant spatulas.
-
Close the container tightly immediately after use.
3.2. Dissolution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) within the chemical fume hood.
-
Add the solvent slowly to the powder to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
3.3. Administration (In Vitro/In Vivo):
-
All procedures involving the administration of this compound to cell cultures or animals should be performed in a biological safety cabinet or a designated and controlled area.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
After administration, dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Collect all contaminated items (e.g., pipette tips, tubes, flasks) in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container. |
| Sharps | Dispose of contaminated needles and syringes in a designated sharps container for hazardous materials. |
Emergency Procedures
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
